Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWIFFHYYKNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721009 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022920-59-7 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-Depth Technical Guide to the Chemical Properties of Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic N-heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics make it a versatile core for designing molecules with a wide spectrum of biological activities.[1] Derivatives of this scaffold have shown significant therapeutic potential, acting as anti-inflammatory, anticancer, antiviral, antimicrobial, and anti-Alzheimer agents.[2] A notable application is in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[3][4] Pyrazolo[1,5-a]pyrimidines can function as ATP-competitive or allosteric inhibitors for a range of kinases, including EGFR, B-Raf, and PI3Kδ.[3][5]
This guide provides a comprehensive technical overview of a specific and valuable derivative: This compound . We will delve into its synthesis, core chemical and physical properties, reactivity, and its role as a pivotal intermediate in the synthesis of complex, biologically active compounds. This document is intended to serve as a foundational resource for researchers engaged in heterocyclic chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
This compound is characterized by the fusion of a pyrazole ring and a pyrimidine ring, with an ethyl ester functional group at the 6-position. This substitution is critical as it provides a reactive handle for further molecular elaboration.
| Property | Data | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1022920-59-7 | [6] |
| Molecular Formula | C₉H₉N₃O₂ | [6] |
| Molecular Weight | 191.19 g/mol | [6] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature conditions | |
| SMILES | CCOC(=O)C1=CN2N=CC=C2N=C1 | [6] |
| InChI Key | BMYWIFFHYYKNFM-UHFFFAOYSA-N |
Synthesis Strategies: Building the Core Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic partner.[7] This approach allows for considerable diversity in the final product, as substituents can be incorporated into either of the starting materials.
General Synthetic Protocol: Cyclocondensation
A prevalent method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. For instance, the synthesis of a related 6-bromo derivative utilizes the reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with a malonaldehyde derivative under microwave irradiation, a technique known to accelerate reaction rates and improve yields.[4][8]
Step-by-Step Methodology:
-
Reactant Preparation: A solution of the appropriate 5-aminopyrazole derivative is prepared in a suitable solvent, often a mixture of ethanol and acetic acid.
-
Addition of Electrophile: A 1,3-bielectrophilic reagent, such as a substituted malonaldehyde, is added to the solution.
-
Cyclization: The reaction mixture is heated, typically at reflux or under microwave irradiation (e.g., at 90-100°C), under an inert atmosphere (e.g., Argon).[8][9] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature. The resulting solid product is often recovered by filtration. The filtrate may be concentrated under reduced pressure to yield additional product. The crude solid is then purified, typically by recrystallization from a solvent like ethanol, to afford the pure pyrazolo[1,5-a]pyrimidine derivative.[9]
Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its structure and purity. The following data are representative of what researchers can expect from standard spectroscopic analyses.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals include a singlet for the H2 proton, a singlet for the H6 proton, and distinct signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃). The exact chemical shifts (δ) will vary based on the solvent and any other substituents on the ring system. For example, in a related 5,7-dimethyl derivative, the H2 proton appears around δ 8.50 ppm and the H6 proton at δ 7.08 ppm.[10] |
| ¹³C NMR | Key resonances are expected for the carbonyl carbon of the ester (around δ 162 ppm), and the various carbons of the fused heterocyclic rings. For the aforementioned 5,7-dimethyl derivative, the C2, C5, C6, and C7 carbons appear at δ 146.43, 162.29, 110.64, and 146.59 ppm, respectively.[10] |
| IR (KBr) | The spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1717-1730 cm⁻¹. Other significant peaks will correspond to C-H stretching (aliphatic and aromatic) and C=N/C=C stretching vibrations of the heterocyclic core.[8] |
| Mass Spec. (MS) | In mass spectrometry, the molecular ion peak (M+) corresponding to the molecular weight (191.19) is expected. Fragmentation patterns may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[11] |
Note: The exact spectral values can be found in databases like ChemicalBook for the specific compound.[12]
Chemical Reactivity and Derivatization
The pyrazolo[1,5-a]pyrimidine scaffold is amenable to a variety of chemical transformations, making it an excellent starting point for generating compound libraries for drug discovery. The reactivity is centered around both the heterocyclic core and the ethyl carboxylate substituent.
Reactions at the Heterocyclic Core
The pyrazolo[1,5-a]pyrimidine ring can undergo electrophilic substitution reactions such as halogenation and nitration.[13] However, for more controlled and diverse functionalization, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions typically require a pre-functionalized (e.g., halogenated) scaffold.
A key intermediate for this purpose is ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate , which can be synthesized via a [3+3] cyclocondensation.[9] This dibrominated compound allows for site-selective functionalization:
-
Sonogashira Coupling: The more reactive C6-bromo position can be selectively coupled with terminal alkynes.[9]
-
Suzuki-Miyaura Coupling: Aryl or heteroaryl groups can be introduced at either the C2 or C6 position.
-
Buchwald-Hartwig Amination: Nitrogen-based nucleophiles can be coupled to introduce amino groups.[9]
Modification of the Ethyl Carboxylate Group
The ester at the C6-position is a versatile functional group.
-
Hydrolysis: It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce a wide range of substituents.
-
Amidation: Direct conversion to amides is also a common strategy to explore structure-activity relationships (SAR), as the amide bond can form crucial hydrogen bond interactions with biological targets.[4]
Caption: Key reactivity sites of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound and its derivatives are primarily utilized as key intermediates in the synthesis of biologically active molecules.[14][15] The core scaffold is a cornerstone in the design of kinase inhibitors for oncology.[3] By modifying the substituents at various positions, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.
Key Therapeutic Areas:
-
Oncology: The scaffold is used to develop inhibitors of kinases implicated in cancer progression, such as EGFR, B-Raf, and PI3Kδ.[3][5]
-
Inflammatory Diseases: Derivatives have shown potential in targeting kinases involved in inflammatory signaling pathways.[14]
-
Neuroscience: Certain pyrazolo[1,5-a]pyrimidines, like ocinaplon and zaleplon, have been developed as anxiolytic and sedative agents, highlighting the scaffold's versatility.[1]
The value of this compound lies in its capacity to serve as a foundational building block, enabling the systematic exploration of chemical space around a proven pharmacophore.
Conclusion
This compound is a heterocyclic compound of significant interest to the scientific community. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its amenability to diverse functionalization make it an invaluable tool for organic synthesis and medicinal chemistry. As research into targeted therapies continues to expand, the strategic use of versatile scaffolds like this will remain critical to the discovery and development of novel therapeutics.
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. This compound(1022920-59-7) 1H NMR [m.chemicalbook.com]
- 13. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 14. Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate [myskinrecipes.com]
- 15. This compound [myskinrecipes.com]
An In-Depth Technical Guide to Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound built upon the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a validated synthetic protocol, and the broader therapeutic context that makes this chemical family a cornerstone in modern pharmacology.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused, bicyclic N-heterocycle that has garnered immense interest in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" because its rigid, planar geometry and versatile substitution points allow it to serve as a high-affinity ligand for a multitude of biological targets.[2][3] Derivatives of this core have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[1][4]
A primary reason for this broad activity is the scaffold's ability to mimic the purine core of ATP, enabling it to function as a competitive inhibitor for a wide array of protein kinases.[1][5] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, pyrazolo[1,5-a]pyrimidines are central to the development of targeted therapies. Marketed drugs such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib feature this core structure, underscoring its clinical and commercial importance.[4] this compound is a key derivative, serving both as a subject of biological investigation and as a versatile intermediate for the synthesis of more complex, biologically active molecules.[6]
Molecular Structure and Physicochemical Properties
The foundational aspect of this compound is its distinct molecular architecture. The structure consists of a pyrazole ring fused to a pyrimidine ring, with an ethyl carboxylate group attached at the 6-position of the pyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1022920-59-7 | [7][8][9][10] |
| Molecular Formula | C₉H₉N₃O₂ | [7][8][9] |
| Molecular Weight | 191.19 g/mol | [7] |
| IUPAC Name | This compound | |
| SMILES | CCOC(=O)C1=CN2N=CC=C2N=C1 | [7] |
| InChI Key | BMYWIFFHYYKNFM-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | [7][9] |
| Storage Conditions | Sealed in dry, room temperature or 4°C | [7] |
Synthesis and Mechanistic Rationale
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its equivalent.[2][3] This strategy provides a reliable and modular approach to constructing the fused ring system.
General Synthetic Protocol
The synthesis of this compound involves the reaction of a 3-aminopyrazole with a suitable three-carbon electrophilic partner that installs the pyrimidine ring and the desired carboxylate functionality. A representative procedure is detailed below.
Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
Caption: Synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Step-by-Step Methodology & Causality
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or an ethanol/acetic acid mixture. Add an equimolar amount of an appropriate ethyl ester-containing 1,3-dicarbonyl synthon (e.g., ethyl 2-formyl-3-oxobutanoate or a related derivative).
-
Rationale: Ethanol is a common, polar protic solvent that facilitates the dissolution of the reactants. Acetic acid acts as a catalyst, protonating a carbonyl group on the electrophile, thereby increasing its reactivity toward the nucleophilic aminopyrazole.
-
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 3-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the pyrazole's amino group onto a carbonyl carbon of the bielectrophile. This is followed by a condensation (loss of water or alcohol) and a subsequent intramolecular cyclization to form the fused pyrimidine ring.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Rationale: The product is typically a solid with lower solubility in the cooled reaction solvent compared to the starting materials and byproducts, allowing for straightforward isolation.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove soluble impurities, and dry under vacuum. If necessary, further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography.
-
Rationale: Washing with a cold solvent minimizes the loss of the desired product while effectively removing residual starting materials or soluble side products. Recrystallization or chromatography ensures high purity, which is critical for subsequent analytical characterization and biological testing.
-
Protocol Validation: Spectroscopic Analysis
The identity and purity of the synthesized this compound must be confirmed through standard spectroscopic methods. This step is crucial for ensuring the trustworthiness of any subsequent experimental data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the heterocyclic rings. Additionally, a quartet around 4.4 ppm and a triplet around 1.4 ppm are expected for the ethyl ester's -CH₂- and -CH₃ groups, respectively.
-
Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 191.19.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all nine unique carbon atoms, including the characteristic carbonyl carbon of the ester group (typically ~165 ppm) and the carbons of the fused aromatic system.
Role in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a powerful tool for developing kinase inhibitors. Its structure acts as a bioisostere for the adenine base of ATP, allowing it to bind competitively to the ATP-binding pocket of a target kinase.
Diagram: Mechanism of Kinase Inhibition
Caption: Competitive inhibition of a kinase by a pyrazolopyrimidine scaffold.
This compound is particularly valuable as a building block. The ethyl carboxylate group at the 6-position serves as a versatile chemical handle for further modification.[6] Through reactions such as hydrolysis to the carboxylic acid followed by amide coupling, or reduction to the alcohol, medicinal chemists can introduce a wide variety of functional groups. This process, known as Structure-Activity Relationship (SAR) exploration, allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1][11]
For instance, research has shown that modifications at different positions of the pyrazolo[1,5-a]pyrimidine ring are critical for achieving selectivity against different kinase families, such as PI3Kδ or Trk.[4][12] The ability to perform site-selective cross-coupling reactions on halogenated versions of this scaffold further enhances its utility, enabling the creation of diverse chemical libraries for high-throughput screening.[11]
Conclusion
This compound is more than a simple chemical entity; it is a gateway to a class of compounds with profound therapeutic potential. Its structure is rooted in the privileged pyrazolo[1,5-a]pyrimidine scaffold, known for its role in potent kinase inhibitors. The synthetic accessibility and potential for chemical elaboration make this molecule a cornerstone for researchers in medicinal chemistry and drug discovery. A thorough understanding of its structure, synthesis, and mechanistic role provides a solid foundation for the rational design of next-generation targeted therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound [myskinrecipes.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 1022920-59-7 [sigmaaldrich.com]
- 9. potentpharm.lookchem.com [potentpharm.lookchem.com]
- 10. allbiopharm.com [allbiopharm.com]
- 11. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS number 1022920-59-7
An In-Depth Technical Guide to Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number 1022920-59-7)
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of purine, this fused ring system has demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, anti-infectious, and central nervous system (CNS) modulating properties.[1][3] Its rigid, planar structure provides a foundation for the development of potent and selective inhibitors of various enzymes, particularly protein kinases.[4] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[5]
This guide focuses on a specific derivative, this compound (CAS No. 1022920-59-7), a key building block for the synthesis of compound libraries aimed at discovering novel therapeutics. We will delve into its physicochemical characteristics, provide a detailed synthetic protocol, and explore its potential applications in drug development, grounded in the established importance of its core scaffold.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1022920-59-7 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 191.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| SMILES | CCOC(=O)C1=CN2N=CC=C2N=C1 | --INVALID-LINK-- |
| InChI Key | BMYWIFFHYYKNFM-UHFFFAOYSA-N | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 56.49 Ų | --INVALID-LINK-- |
| logP | 0.906 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 5 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |
| Rotatable Bonds | 2 | --INVALID-LINK-- |
Structural Representation
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis Protocol: A Mechanistic Approach
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry. The most common and efficient method involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic species. For the synthesis of this compound, a plausible and efficient route starts with the reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon electrophile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of analogous pyrazolo[1,5-a]pyrimidines.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Malonaldehyde bis(dimethyl acetal)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add malonaldehyde bis(dimethyl acetal) (1.1 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Development
While specific biological data for this compound is not extensively published, its value lies in its role as a versatile intermediate for the synthesis of libraries of bioactive molecules. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.
A Core Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core mimics the purine structure of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. This has led to the development of inhibitors for a wide range of kinases, including:
-
B-Raf: The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has been identified as a promising starting point for the development of B-Raf inhibitors.
-
Pim-1: Pyrazolo[1,5-a]pyrimidine compounds have been optimized as potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[6]
-
PI3Kδ: A library of small-molecule inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has been developed with high selectivity for the PI3Kδ isoform, a key target in inflammatory and autoimmune diseases.
The ester functionality at the 6-position of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing a handle for further derivatization and optimization of inhibitor potency and selectivity.
Caption: Derivatization of this compound for drug discovery.
Beyond Kinases
The utility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond kinase inhibition. Derivatives have shown activity as:
-
Anticancer agents: Exhibiting cytotoxic effects on various cancer cell lines.[7]
-
Antifungal agents: Demonstrating efficacy against phytopathogenic fungi.[8]
-
Allosteric modulators: Offering higher selectivity and lower off-target toxicity compared to orthosteric modulators.[3]
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Respiratory system) (Category 3): May cause respiratory irritation.
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the proven track record of its core scaffold make it an important tool for the development of novel therapeutics. While this guide provides a comprehensive overview, further exploration of the biological activities of its derivatives will undoubtedly open new avenues for drug discovery.
References
- 1. Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate | C10H11N3O3 | CID 93736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1022920-59-7 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]
- 4. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate | C9H8ClN3O2 | CID 58063474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C9H8ClN3O2 | CID 10489397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Scaffold: From Foundational Synthesis to Therapeutic Breakthroughs
Abstract
The pyrazolo[1,5-a]pyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic N-heterocycle has proven to be a remarkably versatile framework, capable of interacting with a wide array of biological targets. Its true impact, however, has been most profoundly felt in the realm of oncology, particularly as a cornerstone for potent and selective protein kinase inhibitors.[3][4] This guide provides a comprehensive exploration of the pyrazolo[1,5-a]pyrimidine scaffold, beginning with its foundational synthetic routes and the chemical logic that underpins them. We will dissect key structure-activity relationships (SAR) that have guided its evolution from a chemical curiosity to the central component of multiple FDA-approved drugs. Through detailed protocols, mechanistic diagrams, and a case study on Tropomyosin Receptor Kinase (Trk) inhibitors, this document offers researchers and drug development professionals a deep, actionable understanding of this critical pharmacophore.
The Emergence of a Privileged Core: Discovery and Significance
The concept of a privileged scaffold refers to a molecular framework that can serve as a high-affinity ligand for multiple, distinct biological targets.[5] The pyrazolo[1,5-a]pyrimidine ring system epitomizes this definition. Its journey from a heterocyclic structure to a mainstay of modern drug discovery is rooted in its synthetic accessibility and its unique electronic and steric properties, which allow for precise, multi-vectorial decoration with functional groups.
Initially explored for its effects on the central nervous system, leading to anxiolytic and hypnotic agents like Zaleplon, the scaffold's true potential was unlocked with the rise of targeted cancer therapy.[6] Researchers discovered its aptitude for fitting into the ATP-binding pocket of various protein kinases, enzymes that are frequently dysregulated in cancer.[1][3] This discovery precipitated an explosion of research, culminating in groundbreaking drugs such as the Trk inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, which combat specific genetic drivers of cancer.[7][8] The scaffold's success lies in its rigid, planar structure, which provides a stable anchor, while its multiple substitution points allow chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
Core Synthetic Strategies: Constructing the Framework
The construction of the pyrazolo[1,5-a]pyrimidine core is most reliably achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[1][9] This foundational approach is elegant in its efficiency and offers remarkable flexibility, allowing for the introduction of diversity elements at nearly every position on the ring system.
The Cornerstone Method: Cyclocondensation Reactions
The most prevalent and versatile strategy involves reacting 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[4] The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system. The choice of the 1,3-bielectrophile directly dictates the substitution pattern on the newly formed pyrimidine ring.
Caption: General workflow for the cyclocondensation synthesis of the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocol 1: Two-Step Synthesis via a β-Enaminone Intermediate [1]
This protocol is a robust and high-yielding method for producing 7-substituted pyrazolo[1,5-a]pyrimidines. The initial formation of a β-enaminone from a simple ketone provides a stable and reactive 1,3-bielectrophile for the subsequent cyclocondensation.
-
Step 1: Synthesis of the β-Enaminone Intermediate
-
To a microwave-safe vial, add a suitable methyl ketone (1.0 mmol, 1.0 eq).
-
Add N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol, 1.5 eq).
-
Seal the vial and subject it to solvent-free microwave irradiation at 160 °C for 15 minutes.
-
Causality Check: The microwave energy accelerates the condensation reaction between the ketone and DMF-DMA, rapidly forming the enaminone. The excess DMF-DMA drives the reaction to completion.
-
Cool the reaction mixture to room temperature. The resulting β-enaminone is often of sufficient purity (typically 83–97% yield) to be used directly in the next step without further purification.
-
-
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine
-
To a solution of the crude β-enaminone (1.0 mmol, 1.0 eq) in ethanol, add the desired 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) (1.0 mmol, 1.0 eq).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Self-Validation: The reaction is complete when the starting aminopyrazole spot is no longer visible. The product is typically less polar than the starting materials.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the final 7-substituted pyrazolo[1,5-a]pyrimidine.
-
Advanced and Efficient Methodologies
While classical condensation is the workhorse, modern synthetic chemistry has introduced more efficient and specialized routes.
-
Three-Component Reactions (MCRs): These elegant one-pot reactions combine three or more reactants to build the final product, minimizing purification steps and improving overall efficiency. A common MCR involves reacting a 3-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile) to rapidly assemble highly substituted pyrazolo[1,5-a]pyrimidines.[4]
-
One-Pot Halogenation: For further functionalization, direct introduction of a halogen atom is highly desirable. This can be achieved in a one-pot cyclization and oxidative halogenation reaction.
Experimental Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [1]
This method is invaluable for creating intermediates ready for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity at the 3-position.
-
In a round-bottom flask, combine the aminopyrazole (1.0 eq), an enaminone or chalcone (1.0 eq), and a sodium halide (e.g., NaBr, NaCl) (1.2 eq).
-
Add a suitable solvent, such as acetonitrile.
-
Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈) (1.5 eq).
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
Causality Check: The K₂S₂O₈ serves a dual purpose: it facilitates the oxidative aromatization of the initially formed dihydropyrazolopyrimidine intermediate and oxidizes the halide salt to an electrophilic halogen species, which then substitutes onto the electron-rich 3-position of the scaffold.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-halo-pyrazolo[1,5-a]pyrimidine.
Mechanism of Action and SAR: The Path to Potency and Selectivity
The therapeutic success of the pyrazolo[1,5-a]pyrimidine scaffold is overwhelmingly due to its function as a protein kinase inhibitor.[3] Most derivatives act as ATP-competitive inhibitors, meaning they occupy the same binding site as the enzyme's natural substrate, adenosine triphosphate (ATP), thereby blocking the phosphorylation of downstream proteins.
Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors
The development of Trk inhibitors is a showcase for rational drug design based on the pyrazolo[1,5-a]pyrimidine scaffold. Trk fusions are oncogenic drivers in a variety of solid tumors. [7]
-
Initial Discovery: Early screening efforts identified the pyrazolo[1,5-a]pyrimidine core as a viable starting point for Trk inhibition.
-
SAR Optimization: Systematic modification at key positions led to dramatic improvements in potency and selectivity.
-
Position 3: Introduction of a picolinamide group was found to significantly enhance activity, likely by forming key hydrogen bonds within the kinase hinge region. [7] * Position 5: Substitution with a 2,5-difluorophenyl-substituted pyrrolidine moiety further boosted inhibitory potency. [7] * Macrocyclization: Later work by Andrews and colleagues showed that creating macrocyclic derivatives could lock the molecule into an active conformation, leading to inhibitors with IC₅₀ values in the low nanomolar range. [7] Table 1: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine-Based TrkA Inhibitors
-
| Compound Ref. | Substitution at C3 | Substitution at C5 | TrkA IC₅₀ (nM) | Key Insight |
| Compound 8 [7] | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | The combination of picolinamide at C3 and the substituted pyrrolidine at C5 is highly effective. |
| Compound 12 [7] | Carboxamide-linked Pyridine (Macrocycle) | Pyrrolidine | 1-100 (Potent) | Macrocyclization significantly enhances binding affinity and potency. |
| Compound 16 [7] | Pyrazole-3-carbonitrile | 2,5-difluorophenyl-pyrrolidine | >10 | Demonstrates that other heterocyclic groups at C3 are tolerated, allowing for further optimization. |
| Compound 20/21 [7] | Optimized Heterocycles | Optimized Pyrrolidine | >0.02 | Extensive structural modifications lead to picomolar-level inhibition. |
Data synthesized from a review by Kumar et al. (2024) [7] This iterative process of synthesis and biological evaluation led directly to the development of Larotrectinib and Entrectinib , first-generation Trk inhibitors that received FDA approval in 2018 and 2019, respectively. [8]However, the emergence of drug resistance spurred the development of second-generation inhibitors like Repotrectinib (approved in 2023), which also features the pyrazolo[1,5-a]pyrimidine core but is designed to overcome common resistance mutations. [7][8]
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold remains a fertile ground for drug discovery. While its success in kinase inhibition is well-established, challenges such as acquired drug resistance, off-target effects, and bioavailability continue to drive innovation. [3]Future research will focus on:
-
Targeting New Kinases: Applying the vast chemical knowledge of this scaffold to inhibit other clinically relevant kinases. [3][4]* Developing Allosteric Inhibitors: Designing derivatives that bind outside the highly conserved ATP pocket to achieve greater selectivity and overcome resistance. [3]* Exploring Other Target Classes: Leveraging the scaffold's versatility to develop agents for other diseases, including inflammatory, viral, and neurodegenerative disorders. [10][11] In conclusion, the pyrazolo[1,5-a]pyrimidine has cemented its status as a truly privileged scaffold. Its straightforward and flexible synthesis provides a robust platform for medicinal chemists to build upon. The profound clinical success of drugs derived from this core, particularly in oncology, serves as a powerful testament to the value of combining fundamental synthetic chemistry with a deep understanding of biological mechanisms. This guide has illuminated the key principles and protocols that have made this scaffold a cornerstone of modern drug discovery, and it will undoubtedly continue to be a source of therapeutic innovation for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate: A Technical Guide
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, demonstrating a wide array of biological activities and interesting photophysical properties. Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, as a key intermediate, offers a versatile platform for the synthesis of more complex derivatives through functionalization of the pyrimidine and pyrazole rings. This technical guide provides an in-depth analysis of the spectroscopic characteristics and a representative synthetic protocol for this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound possesses the chemical formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . Its structure, confirmed by its CAS number 1022920-59-7, features a fused bicyclic system comprising a pyrazole and a pyrimidine ring, with an ethyl carboxylate substituent at the C6 position.
Synthesis of this compound
The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. For the title compound, a plausible and efficient synthetic route involves the reaction of 3-aminopyrazole with an appropriate β-ketoester.
Experimental Protocol: Synthesis
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Addition of β-Ketoester: To the stirred solution, add a 1,3-dicarbonyl synthon, such as ethyl 2-formyl-3-oxopropanoate or a related derivative (1.0-1.2 eq). The choice of the 1,3-dicarbonyl component is critical for achieving the desired substitution pattern on the pyrimidine ring.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectral data based on the known characteristics of the pyrazolo[1,5-a]pyrimidine scaffold and related derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum provides crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | s | 1H | H-7 |
| ~8.4 - 8.6 | d | 1H | H-5 |
| ~8.1 - 8.3 | d | 1H | H-2 |
| ~6.7 - 6.9 | d | 1H | H-3 |
| ~4.4 - 4.6 | q | 2H | -OCH₂CH₃ |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |
Interpretation:
-
The protons on the pyrimidine ring (H-5 and H-7) are expected to appear at the most downfield region due to the deshielding effect of the two nitrogen atoms.
-
The pyrazole protons (H-2 and H-3) will resonate at slightly higher fields compared to the pyrimidine protons.
-
The ethyl ester group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7 Hz.
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~155.0 | C-7 |
| ~150.0 | C-5 |
| ~145.0 | C-3a |
| ~140.0 | C-2 |
| ~110.0 | C-6 |
| ~95.0 | C-3 |
| ~61.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Interpretation:
-
The carbonyl carbon of the ester group will be the most deshielded carbon, appearing around 165 ppm.
-
The carbons of the heterocyclic rings will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the electron-withdrawing ester group.
-
The aliphatic carbons of the ethyl group will appear at the highest field.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 162 | [M - C₂H₅]⁺ |
| 146 | [M - OCH₂CH₃]⁺ |
| 118 | [M - CO₂Et]⁺ |
Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at m/z 191, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of the ethyl group, the ethoxy group, or the entire ethyl carboxylate moiety.
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1720-1700 | C=O stretching (ester) |
| ~1620-1580 | C=N and C=C stretching (heterocyclic rings) |
| ~1250-1000 | C-O stretching (ester) |
Interpretation:
The IR spectrum will be characterized by a strong absorption band for the ester carbonyl group. Aromatic and aliphatic C-H stretching vibrations will also be present, along with characteristic absorptions for the C=N and C=C bonds within the heterocyclic rings.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data and a general synthetic strategy for this compound. The presented data, based on the analysis of its chemical structure and comparison with related compounds, serves as a valuable resource for the identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to facilitate the synthesis and functionalization of novel pyrazolo[1,5-a]pyrimidine derivatives with potential therapeutic applications.
An In-Depth Technical Guide to Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrazolo[1,5-a]pyrimidine core is a recognized "privileged scaffold" due to its versatile chemistry and its presence in numerous biologically active agents, particularly as a hinge-binding motif in protein kinase inhibitors. This document details the molecule's physicochemical properties, provides a representative synthesis and purification protocol, outlines expected characterization data, and explores its critical applications in drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility of this compound.
Core Physicochemical & Structural Properties
This compound is a stable, solid organic compound that serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its foundational properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 191.19 g/mol | [1] |
| Molecular Formula | C₉H₉N₃O₂ | [2] |
| CAS Number | 1022920-59-7 | [1][2] |
| IUPAC Name | This compound | [1] |
| Physical Form | White to off-white solid | [1] |
| Purity (Typical) | ≥97% | [2] |
| Storage Conditions | Sealed in a dry environment at room temperature | [1] |
The structural backbone of this molecule is the fused pyrazolo[1,5-a]pyrimidine rings, which provide a rigid and planar framework amenable to diverse chemical modifications.
Caption: 2D Structure of this compound.
Synthesis, Purification, and Characterization
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of heterocyclic chemistry. The most common and industrially viable methods involve the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or an equivalent 1,3-biselectrophilic partner.
Representative Synthesis Protocol
A robust method for preparing the title compound involves the cyclocondensation of 3-aminopyrazole with an activated formyl-propionate equivalent.[3] This approach builds the pyrimidine ring onto the pyrazole core in a single, efficient step.
Reaction: 3-Aminopyrazole + Ethyl 2-formyl-3-oxopropionate → this compound
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-formyl-3-oxopropionate sodium salt (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours. The causality for heating is to provide the necessary activation energy for the sequential condensation and intramolecular cyclization, overcoming the rotational energy barriers of the intermediates.
-
Reaction Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase like ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.
-
Workup: Upon completion, cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude residue is taken up in water and extracted with an organic solvent like ethyl acetate (3x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The crude product is purified via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. This separates the desired product from unreacted starting materials and any side products. The fractions containing the pure product are combined and concentrated in vacuo to yield the final compound as a solid.
Caption: General workflow for the synthesis and purification of the target compound.
Characterization
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: Triplet (3H, ~1.4 ppm) and Quartet (2H, ~4.4 ppm). Pyrazolo[1,5-a]pyrimidine Core: Distinct signals in the aromatic region (7.5-9.5 ppm) corresponding to the protons on the fused ring system. The exact shifts and coupling constants would confirm the substitution pattern. |
| ¹³C NMR | Ethyl Group: Signals at ~14 ppm (CH₃) and ~61 ppm (CH₂). Carbonyl: Signal at ~165 ppm. Aromatic/Heterocyclic Carbons: Multiple signals between ~95 ppm and ~160 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 192.19, corresponding to the molecular formula C₉H₉N₃O₂. |
| Purity (HPLC) | >97% peak area at the specified retention time. |
Applications in Drug Discovery & Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily for its role in developing protein kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.
Mechanism of Action as a Kinase Inhibitor: Pyrazolo[1,5-a]pyrimidine derivatives frequently function as ATP-competitive inhibitors . The nitrogen atoms within the bicyclic core act as hydrogen bond acceptors, interacting with the "hinge region" of the kinase's ATP-binding pocket. This is a highly conserved interaction that anchors the inhibitor, preventing the binding of the natural substrate, ATP, and thereby blocking the downstream signaling cascade. The substituents on the core, which can be introduced via the ethyl carboxylate handle, explore other regions of the binding site to confer potency and selectivity.
This scaffold has been successfully employed to develop inhibitors for a range of kinases, including:
-
PI3Kδ (Phosphoinositide 3-kinase delta): Key in immune cell regulation, making it a target for inflammatory and autoimmune diseases.
-
CK2 (Casein Kinase 2): Implicated in cancer due to its role in cell growth and proliferation.
-
Trk (Tropomyosin Receptor Kinases): Fusions in NTRK genes are oncogenic drivers in various solid tumors. Two of the three marketed Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.
Caption: Conceptual role of the scaffold as a Type-I kinase inhibitor.
Safety & Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a foundational tool for the discovery of next-generation therapeutics. Its robust and versatile synthesis, combined with the proven biological relevance of its core scaffold, ensures its continued importance in medicinal chemistry. This guide has provided the essential technical details required for its effective utilization in a research and development setting, from synthesis and characterization to its strategic application in the design of potent and selective enzyme inhibitors.
References
Physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives
An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Authored by a Senior Application Scientist
Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Modern Chemistry
The pyrazolo[1,5-a]pyrimidine core, a fused bicyclic N-heterocyclic system, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2][3] Derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4][5][6] This guide provides an in-depth exploration of the fundamental physical and chemical properties that underpin the synthesis, characterization, and application of these versatile compounds, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Constructing the Core Scaffold
The versatility of the pyrazolo[1,5-a]pyrimidine system begins with its synthesis. The primary and most adaptable route involves the cyclocondensation of a 3-amino- (or 5-amino-) pyrazole with a 1,3-biselectrophilic compound.[1][2] The choice of these precursors directly dictates the substitution pattern on the final molecule, allowing for precise control over its structure and function.[1]
The Cornerstone Reaction: Condensation with β-Dicarbonyl Compounds
The most frequently employed strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][7] The 5-aminopyrazole's exocyclic amino group acts as the primary nucleophile, attacking a carbonyl carbon of the β-dicarbonyl. This is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The regioselectivity of this reaction is generally high, attributed to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen.[8]
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Modern Synthetic Enhancements
To improve yields, reduce reaction times, and align with green chemistry principles, several modern techniques have been adopted:
-
Microwave-Assisted Synthesis: This method significantly accelerates the cyclization reaction, often leading to higher yields and cleaner products by promoting rapid and uniform heating.[1][2]
-
Multicomponent Reactions: One-pot strategies involving the reaction of aminopyrazoles, enaminones (or chalcones), and other reagents like sodium halides can efficiently generate complex, functionalized derivatives.[1][9]
-
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig couplings are invaluable for post-synthesis functionalization, allowing for the introduction of diverse aryl and heteroaryl groups at specific positions (e.g., C5 or C7) to explore structure-activity relationships.[9][10]
Core Physical and Structural Properties
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives are intrinsically linked to their biological activity, influencing factors such as solubility, cell permeability, and target binding.
Molecular Structure and Spectroscopic Profile
The parent pyrazolo[1,5-a]pyrimidine is a planar, aromatic system.[2] Its structural integrity is routinely confirmed through a combination of spectroscopic methods.
-
NMR Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. The chemical shifts of protons and carbons are characteristic of the fused aromatic system and provide definitive information on the position and nature of substituents.[3][4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of newly synthesized derivatives.
-
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions (like π–π stacking) in the solid state.[3]
Solubility
A critical parameter for drug development is aqueous solubility. While the core scaffold is moderately polar, many highly substituted, biologically active derivatives exhibit poor solubility.[11] This is a key challenge that medicinal chemists address through the introduction of polar functional groups or by formulating the compounds as salts.
Photophysical Properties: An Emerging Application
Beyond medicine, pyrazolo[1,5-a]pyrimidine derivatives are gaining attention as fluorescent molecules for optical applications.[2][12] Their rigid, planar structure is conducive to strong fluorescence. The photophysical properties are highly tunable through chemical modification.[12][13]
-
Key Insight: Introducing electron-donating groups (EDGs) at the C7 position generally enhances both absorption and emission intensities, while electron-withdrawing groups (EWGs) have the opposite effect.[12] This tunability allows for the rational design of fluorescent probes for specific applications.[12][13]
Table 1: Representative Photophysical Properties of 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at C7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| 4d | Phenyl | 338 | 409 | 0.49 |
| 4e | 4-Methoxyphenyl (EDG) | 352 | 419 | 0.97 |
| 4b | 2,4-Dichlorophenyl (EWG) | 340 | 410 | 0.01 |
Data synthesized from a study on pyrazolo[1,5-a]pyrimidine-based fluorophores.[12]
Chemical Reactivity and Functionalization
The chemical reactivity of the pyrazolo[1,5-a]pyrimidine core allows for its post-synthesis modification, which is essential for optimizing the properties of a lead compound. The electron distribution in the fused rings dictates the regioselectivity of these reactions.
-
Electrophilic Substitution: The pyrazole moiety is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack. Reactions like halogenation (bromination, iodination) and nitration can be directed to specific positions, primarily C3, under controlled conditions.[13]
-
Functionalization of Chloro-derivatives: A common and powerful strategy involves the initial synthesis of dichloro-derivatives, such as 5,7-dichloro-pyrazolo[1,5-a]pyrimidine. The chlorine atoms can then be selectively displaced by various nucleophiles (amines, alcohols, thiols) to build a library of analogs. The C7-chlorine is typically more reactive than the C5-chlorine, allowing for sequential and regioselective substitutions.[10]
Structure-Activity Relationships (SAR) in Drug Discovery
The true power of this scaffold lies in the ability to modulate biological activity through precise structural modifications. SAR studies are crucial for transforming a moderately active "hit" into a potent and selective "lead" candidate.
Caption: Key structure-activity relationships for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
As illustrated, different positions on the scaffold play distinct roles in target engagement. For protein kinase inhibitors, a common application, the C7 position often interacts with the "hinge region" of the ATP binding pocket, while the C5 position explores a deeper "affinity pocket," and modifications at C3 can enhance potency or improve pharmacokinetic properties.[1][10][14][15]
Key Experimental Protocols
Trustworthy and reproducible protocols are the foundation of scientific integrity. The following sections detail validated, step-by-step methodologies for the synthesis, characterization, and evaluation of a representative pyrazolo[1,5-a]pyrimidine derivative.
Protocol: Synthesis of a 2,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine
This protocol is a generalized procedure based on the common condensation reaction.[7][10]
Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative via cyclocondensation.
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Substituted 1,3-diketone (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Ethanol & Water (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 5-aminopyrazole (1.0 eq) and the 1,3-diketone (1.1 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent to create a stirrable suspension (approx. 5-10 mL per gram of aminopyrazole).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture. Causality Note: The acid protonates the carbonyl oxygen of the diketone, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the aminopyrazole.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
Protocol: NMR Sample Preparation for Structural Verification
Objective: To prepare a sample for 1H and 13C NMR analysis to confirm the structure of the synthesized compound.
Materials:
-
Synthesized pyrazolo[1,5-a]pyrimidine derivative (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR tube
-
Pasteur pipette, small vial
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. DMSO-d6 is often a good choice for heterocyclic compounds that may have poor solubility in chloroform. Causality Note: Deuterated solvents are used because the deuterium nucleus (2H) resonates at a very different frequency from protons (1H), making the solvent effectively "invisible" in the 1H NMR spectrum.
-
Dissolution: Weigh 5-10 mg of the purified, dry compound into a small vial.
-
Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl or vortex to dissolve the compound completely.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton in a Pasteur pipette directly into the clean, dry NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer for analysis.
Protocol: In Vitro Kinase Inhibition Assay (General Workflow)
Objective: To determine the inhibitory potency (IC50) of a pyrazolo[1,5-a]pyrimidine derivative against a target protein kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure Outline:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted to create a range of concentrations for testing.
-
Reaction Setup: In a 384-well microplate, the target kinase, a specific peptide substrate, and assay buffer are combined. The diluted test compound is then added to these wells.
-
Reaction Initiation: The enzymatic reaction is started by adding a solution of ATP. Causality Note: As ATP-competitive inhibitors, pyrazolo[1,5-a]pyrimidines will compete with ATP for binding to the kinase. The amount of substrate phosphorylation will be inversely proportional to the inhibitor's potency.
-
Detection: After a set incubation period, the reaction is stopped, and a detection reagent is added. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) can measure either the amount of ADP produced or the amount of phosphorylated substrate. The resulting signal (luminescence or fluorescence) is read by a plate reader.
-
Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
Pyrazolo[1,5-a]pyrimidine derivatives represent a remarkably versatile and enduring scaffold in chemical science. Their tunable physicochemical properties, predictable reactivity, and proven biological relevance ensure their continued importance. Future research will likely focus on optimizing the pharmacokinetic profiles of these derivatives—improving solubility, metabolic stability, and bioavailability—to translate more of these potent compounds into clinical therapies.[1][9] Furthermore, exploring new applications in materials science, particularly in the realm of organic electronics and sensors, will open new avenues for this privileged heterocyclic system.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 14. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising both pyrazole and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a multitude of biologically active compounds.[1] Initially explored for their structural analogy to purines, these compounds have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2] This guide provides a comprehensive technical overview of the key biological activities of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Marketed drugs such as the Trk inhibitors Larotrectinib and Entrectinib feature this core structure, underscoring its clinical significance.
I. Anticancer Activity: Targeting the Engines of Malignancy
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in a variety of anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as both ATP-competitive and allosteric inhibitors of several key oncogenic kinases.[3]
A. Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is through the inhibition of protein kinases. These compounds have been shown to target a range of kinases implicated in cancer progression, including:
-
Tropomyosin Receptor Kinases (Trks): TrkA, TrkB, and TrkC are receptor tyrosine kinases that, when constitutively activated by gene fusions (NTRK fusions), act as oncogenic drivers in a variety of solid tumors. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib, have demonstrated significant clinical efficacy in patients with NTRK fusion-positive cancers. The pyrazolo[1,5-a]pyrimidine core typically forms crucial hinge interactions with the kinase domain.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer.[4] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, such as CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis.[4][5]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): This kinase is involved in immune cell signaling and is a target in certain hematological malignancies and inflammatory diseases.[6] Selective pyrazolo[1,5-a]pyrimidine-based inhibitors of PI3Kδ have been developed.[6]
-
Other Kinases: This versatile scaffold has also been utilized to develop inhibitors against other cancer-relevant kinases such as B-Raf, MEK, EGFR, and Pim-1.[3]
B. Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the anticancer activity of pyrazolo[1,5-a]pyrimidines. Modifications at various positions on the heterocyclic core can significantly impact potency and selectivity. For instance, in the context of Trk inhibitors, the introduction of a picolinamide moiety at the C3 position and a substituted pyrrolidine at the C5 position have been shown to enhance inhibitory activity. The nature and position of substituents can influence interactions with the kinase hinge region, the solvent front, and allosteric pockets.[3]
C. Tabulated Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrazolo[1,5-a]pyrimidine compounds against various cancer cell lines.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Trk Inhibitors | |||
| Compound 8 | TrkA (enzymatic) | 0.0017 | |
| Compound 9 | TrkA (enzymatic) | 0.0017 | |
| Compound 23 | TRKA (KM12 cell) | 0.0001 | |
| Compound 24 | TRKA (KM12 cell) | 0.0002 | |
| CDK Inhibitors | |||
| 4k (BS-194) | CDK2 (enzymatic) | 0.003 | [7] |
| 4k (BS-194) | CDK1 (enzymatic) | 0.03 | [7] |
| 4k (BS-194) | CDK9 (enzymatic) | 0.09 | [7] |
| Dual CDK2/TrkA Inhibitors | |||
| Compound 6t | CDK2 (enzymatic) | 0.09 | [5] |
| Compound 6t | TrkA (enzymatic) | 0.45 | [5] |
| Compound 6s | CDK2 (enzymatic) | 0.23 | [5] |
| General Cytotoxicity | |||
| Compound 14a | HCT116 (colon) | 0.0020 | [8] |
| Compound 7d | HCT116 (colon) | Good Activity | [9] |
| Compound 11a | PC-3 (prostate) | Good Activity | [9] |
D. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to evaluate the cytotoxic potential of novel compounds.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[3] Incubate for an additional 2-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key therapeutic goal. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often linked to their ability to modulate key inflammatory pathways.[10][11]
A. Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines can be attributed to several mechanisms, including:
-
Inhibition of Prostaglandin and Leukotriene Biosynthesis: Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[10][12] Others may also inhibit the biosynthesis of leukotrienes.[10]
-
Modulation of Leukocyte Function: Certain compounds have been shown to inhibit leukocyte functions such as superoxide production and myeloperoxidase release, which are critical components of the inflammatory response.[10]
-
Kinase Inhibition: As discussed previously, kinases such as PI3Kδ and mitogen-activated protein kinases (MAPKs) play crucial roles in inflammatory signaling.[6][13] Inhibition of these kinases by pyrazolo[1,5-a]pyrimidine derivatives can lead to a potent anti-inflammatory effect.[6][13]
B. Tabulated Anti-inflammatory Activity Data
The following table presents the in vitro anti-inflammatory activity of selected pyrazolo[1,5-a]pyrimidine compounds.
| Compound ID | Target | IC50 (µM) | Reference |
| COX Inhibitors | |||
| Compound 4c | COX-1 | 9.835 | [14] |
| Compound 4c | COX-2 | 4.597 | [14] |
| Compound 5b | COX-1 | 4.909 | [14] |
| Compound 5b | COX-2 | 3.289 | [14] |
| NF-κB Inhibition | |||
| Compound 13i | LPS-induced NF-κB | <50 | [13] |
| Compound 16 | LPS-induced NF-κB | <50 | [13] |
C. Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[15] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[15]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory environment for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (e.g., control, standard, and test groups). Administer the test pyrazolo[1,5-a]pyrimidine compound orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.
Caption: Workflow for the carrageenan-induced paw edema model.
III. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have demonstrated promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of novel anti-infectives.[14][16]
A. Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of pyrazolo[1,5-a]pyrimidines are varied and can include:
-
Enzyme Inhibition: Some derivatives have been shown to inhibit essential bacterial enzymes, such as RNA polymerase.[17]
-
Disruption of Cell Wall Synthesis: The inhibition of enzymes like MurA, which is involved in peptidoglycan biosynthesis, has been reported.[18]
-
Biofilm and Quorum Sensing Inhibition: Certain pyrazolo[1,5-a]pyrimidine compounds have been found to inhibit biofilm formation and interfere with quorum sensing, a bacterial communication system that regulates virulence.
B. Tabulated Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected pyrazolo[1,5-a]pyrimidine compounds.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 7b | Various bacteria | Potent activity | [17] |
| Compound 4b | E. coli | 1.95 | [18] |
| Compound 4c | E. coli | 1.95 | [18] |
| Compound 4i | E. cloacae | 7.81 | [18] |
| Compound 10a | S. aureus | - | [16] |
| Compound 10e | P. aeruginosa | - | [16] |
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
These are standard in vitro methods to quantify the antimicrobial activity of a compound.
Principle:
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
-
MBC: The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]
Step-by-Step Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[19]
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in a suitable broth medium in a 96-well microtiter plate.[19]
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.[19]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19]
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.[4] Incubate the plates overnight. The MBC is the lowest concentration that shows no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[4]
Caption: Workflow for MIC and MBC determination.
IV. General Protocol for In Vitro Kinase Inhibition Assay
Given the importance of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, a general protocol for assessing their in vitro kinase inhibitory activity is provided below. This protocol can be adapted for various kinases and detection methods (e.g., radiometric, fluorescence, or luminescence-based).
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity.
Step-by-Step Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in a suitable kinase assay buffer.
-
Inhibitor Addition: In a 384-well plate, add the pyrazolo[1,5-a]pyrimidine compound at various concentrations. Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
Enzyme Addition: Add the diluted kinase enzyme to each well, except for the "no enzyme" control wells. Incubate briefly.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
-
Add a Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion: A Scaffold with Enduring Potential
The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established its significance in drug discovery, transitioning from a mere purine isostere to a versatile and privileged core for the design of highly potent and selective therapeutic agents. Its success in targeting a diverse array of biological targets, particularly protein kinases, has led to clinically approved drugs and a robust pipeline of investigational compounds. The continued exploration of this remarkable heterocycle, guided by a deep understanding of its structure-activity relationships and the application of robust experimental methodologies, promises to yield a new generation of innovative medicines to address unmet medical needs in oncology, inflammation, and infectious diseases. Future research will likely focus on optimizing the pharmacokinetic properties, reducing off-target effects, and overcoming drug resistance mechanisms associated with this class of compounds.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. emerypharma.com [emerypharma.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1] Its great synthetic versatility allows for structural modifications across its periphery, making it a privileged scaffold for the design of combinatorial libraries.[1] This fused pyrazole core is a bioisostere of purine and has been successfully incorporated into numerous biologically active compounds, demonstrating a wide array of pharmacological activities.[2] The significance of this scaffold is underscored by its presence in several marketed drugs, including the anticancer agents Larotrectinib and Repotrectinib, and the anti-inflammatory clinical candidate Zasocitinib.[3] This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine core, with a focus on its role in the development of targeted therapies.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-studied area, with numerous methodologies reported in the literature.[1] The most prevalent synthetic approaches involve the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds.[1] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Common Synthetic Pathways
Several efficient strategies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, including:
-
Cyclization and Condensation Reactions: These are the most frequently employed methods, involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4] For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields.[4]
-
Three-Component Reactions: These reactions offer a streamlined approach to highly substituted pyrazolo[1,5-a]pyrimidines.[5]
-
Microwave-Assisted Synthesis: This technique has been utilized for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often under solvent-free conditions, leading to shorter reaction times and high yields.[4]
-
Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern synthetic methods have enabled the introduction of diverse functional groups, significantly enhancing the structural diversity and biological activity of these compounds.[5]
A general synthetic scheme for the formation of the pyrazolo[1,5-a]pyrimidine core is depicted below:
Caption: General synthetic scheme for the pyrazolo[1,5-a]pyrimidine core.
A Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of protein kinase inhibitors.[4][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Pyrazolo[1,5-a]pyrimidine derivatives can act as ATP-competitive or allosteric inhibitors of a wide range of protein kinases.[2][5]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as significant therapeutic targets in oncology.[6] Notably, two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine nucleus.[6][7] The second-generation Trk inhibitor, Repotrectinib, also incorporates this scaffold and was approved by the FDA in November 2023 to overcome resistance to first-generation inhibitors.[7]
Structure-activity relationship (SAR) studies have revealed key structural features for potent Trk inhibition. The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the kinase domain.[6] Substitutions at various positions on the core can significantly impact potency and selectivity. For example, the presence of a carboxamide moiety at the third position has been shown to enhance TrkA inhibition.[6]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of CDK inhibitors. For instance, researchers have identified potent and selective inhibitors of CDK9, a kinase involved in transcriptional regulation, based on a pyrazolo[1,5-a]pyrimidine nucleus.[8]
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine chemotype has been identified as a promising scaffold for the development of potent and selective Pim-1 inhibitors.[9] Systematic modifications around the core have led to compounds with nanomolar inhibitory activity against Pim-1.[9]
The following diagram illustrates the interaction of a hypothetical pyrazolo[1,5-a]pyrimidine-based kinase inhibitor with the ATP binding pocket of a kinase:
Caption: Interaction of a pyrazolo[1,5-a]pyrimidine inhibitor with a kinase.
Diverse Biological Activities
Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a broad spectrum of other biological activities, making it a truly versatile privileged scaffold.[10][11]
| Biological Activity | Therapeutic Area | Key Molecular Targets | Reference(s) |
| Anticancer | Oncology | Kinases (Trk, CDK, Pim-1, EGFR, B-Raf, MEK), etc. | [1][4][5] |
| Anti-inflammatory | Inflammation | Kinases, Cyclooxygenase (COX) | [10][12] |
| CNS Agents | Neurology | GABA-A receptors | [10] |
| Antimicrobial | Infectious Diseases | Various bacterial and fungal targets | [10][12] |
| Antiviral | Infectious Diseases | Viral enzymes and proteins | [4] |
| Antitubercular | Infectious Diseases | Mycobacterium tuberculosis targets | [13][14] |
This diverse range of activities highlights the potential of the pyrazolo[1,5-a]pyrimidine core to be adapted for the treatment of a multitude of diseases.[10][12]
Experimental Protocol: General Synthesis of a 7-Aminopyrazolo[1,5-a]pyrimidine Derivative
The following is a representative experimental protocol for the synthesis of a 7-aminopyrazolo[1,5-a]pyrimidine derivative via a cyclocondensation reaction.[6]
Step 1: Synthesis of the 5-Aminopyrazole Intermediate
-
To a solution of an appropriately substituted acrylonitrile in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 16 hours.
-
After cooling to room temperature, the product, a 4-substituted-1H-pyrazol-5-amine, typically precipitates and can be collected by filtration.
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core
-
In a suitable solvent such as acetone, dissolve the 5-aminopyrazole derivative.
-
Add a 1,3-bielectrophilic reagent, for example, 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile.
-
Introduce an acidic catalyst, such as 1.25 M HCl in ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting 7-aminopyrazolo[1,5-a]pyrimidine derivative can be isolated and purified using standard techniques like crystallization or column chromatography.
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a focal point of research in medicinal chemistry.[5] Future efforts will likely concentrate on several key areas:
-
Optimization of Synthetic Methodologies: The development of more efficient, green, and cost-effective synthetic routes will remain a priority.[4][5]
-
Improving Drug-like Properties: Enhancing selectivity, bioavailability, and metabolic stability while minimizing off-target effects and toxicity will be crucial for clinical success.[5]
-
Overcoming Drug Resistance: Designing novel derivatives that can circumvent known resistance mechanisms is a critical challenge, particularly in the context of targeted cancer therapies.[5]
-
Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that it could be successfully applied to a wider range of biological targets beyond kinases.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 3. scribd.com [scribd.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Abstract
Pyrazolo[1,5-a]pyrimidines represent a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] This class of N-heterocyclic compounds is particularly prominent in the development of targeted cancer therapies, acting as potent protein kinase inhibitors.[1][4] Traditional synthetic routes to these scaffolds often require long reaction times and harsh conditions. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, a green chemistry approach that offers significant advantages in terms of reaction speed, yield, and purity.[5]
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines and the Advent of Microwave Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antiviral agents.[1][3] Notably, several approved and investigational drugs for cancer treatment target protein kinases like CK2, EGFR, B-Raf, and MEK, and feature this heterocyclic system.[1][4] The urgent need for efficient and sustainable methods to synthesize diverse libraries of these compounds for structure-activity relationship (SAR) studies has driven the adoption of innovative technologies.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique in this field.[6][7] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases.[8] This results in dramatic reductions in reaction times (from hours to minutes), often accompanied by higher yields and cleaner product profiles.[5][9]
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Rates: Significant acceleration of chemical transformations.[5][9]
-
Higher Yields: Improved conversion of starting materials to products.[5]
-
Enhanced Purity: Reduction of side products due to shorter reaction times and uniform heating.[5][8]
-
Energy Efficiency: More direct and efficient energy transfer to the reaction medium.[8]
-
Green Chemistry: Often allows for solvent-free reactions or the use of more environmentally benign solvents.[5]
Reaction Mechanism and Rationale
The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[2]
The reaction typically proceeds through the following steps:
-
Initial Condensation: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the β-dicarbonyl compound, forming a vinylogous amide intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then attacks the remaining carbonyl group.
-
Dehydration: Subsequent elimination of a water molecule yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Microwave irradiation significantly accelerates these steps by efficiently overcoming the activation energy barriers. The polar intermediates and transition states in the reaction mechanism effectively couple with the microwave energy, leading to a rapid increase in the reaction rate.[8]
Caption: Generalized reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrimidines. All reactions should be performed in a dedicated microwave reactor equipped with temperature and pressure sensors.
Protocol 1: Two-Component Synthesis from 5-Aminopyrazole and a β-Diketone
This is a widely used and straightforward method for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide, 3-5 mL). Acetic acid often serves as both a solvent and a catalyst. Solvent-free conditions can also be employed.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-170 °C) for a specified time (usually 5-20 minutes).[10] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction vessel to room temperature, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
Protocol 2: Three-Component Synthesis
This one-pot approach allows for greater diversity in the final products by combining a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[1]
Step-by-Step Methodology:
-
Reagent Mixture: To a 10 mL microwave reaction vial, add the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of a base (e.g., piperidine or triethylamine, ~0.1 mmol).
-
Solvent: Add a high-boiling polar solvent such as ethanol or DMF (3-5 mL).
-
Microwave Conditions: Seal the vial and irradiate in the microwave reactor at a temperature of 100-150 °C for 10-30 minutes.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If necessary, the filtrate can be concentrated and the residue purified by column chromatography or recrystallization.
Caption: A typical workflow for microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis.
Results and Discussion: Representative Data
The efficiency of microwave-assisted synthesis is evident when comparing reaction times and yields to conventional heating methods. The table below summarizes typical results for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.
| Entry | 5-Aminopyrazole | 1,3-Bielectrophile | Method | Time | Yield (%) | Reference |
| 1 | 3-Amino-5-methylpyrazole | Acetylacetone | MW (150 °C) | 10 min | 92% | [11] |
| 2 | 3-Amino-5-phenylpyrazole | Ethyl acetoacetate | MW (150 °C) | 15 min | 88% | [11] |
| 3 | 3-Aminopyrazole | 2-Arylmalondialdehydes | MW (170 °C) | 10 min | >80% | [10] |
| 4 | 5-Amino-1H-pyrazole | β-Ketonitriles | MW (Solvent-free) | 5-10 min | High | [2] |
| 5 | 3-Aminopyrazole | Aldehyde, Malononitrile | MW (120 °C) | 15 min | High | [1] |
Troubleshooting:
-
Low Yield: Ensure the microwave vial is properly sealed to prevent solvent evaporation. Consider increasing the temperature or reaction time. The choice of solvent can also significantly impact the yield.
-
Formation of Side Products: Lowering the reaction temperature or shortening the irradiation time may reduce the formation of byproducts. Purification by column chromatography is often necessary.
-
Incomplete Reaction: Confirm the purity of starting materials. A slight excess of the more volatile reactant may be beneficial. Ensure efficient stirring to promote a homogeneous reaction mixture.
Conclusion
Microwave-assisted synthesis is a powerful and efficient methodology for the rapid generation of pyrazolo[1,5-a]pyrimidine libraries.[1][4] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[5] The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage this technology for the discovery of novel therapeutics based on this important heterocyclic scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclocondensation Strategies for the Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused, planar N-heterocyclic system that has garnered immense interest in medicinal chemistry and drug development.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives have shown significant potential as anticancer, antiviral, and anti-inflammatory agents.[2][3] Notably, this framework is central to numerous protein kinase inhibitors, playing a critical role in targeted cancer therapies by inhibiting kinases like EGFR, B-Raf, MEK, and Pim-1.[2][4][5] Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature this prominent pyrazolo[1,5-a]pyrimidine nucleus.[6]
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system allows for systematic structural modifications, which is crucial for optimizing drug-like properties and structure-activity relationships (SAR).[1][2] The most robust and widely adopted synthetic approach is the cyclocondensation reaction, typically involving the construction of the pyrimidine ring onto a pre-formed aminopyrazole precursor.[1][7] This guide provides an in-depth exploration of the primary cyclocondensation methodologies, explains the rationale behind experimental choices, and offers detailed protocols for researchers in the field.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved by reacting a 1,3-bisnucleophilic aminopyrazole with a 1,3-biselectrophilic three-carbon unit. The specific choice of reagents and reaction conditions dictates the efficiency, regioselectivity, and substitution pattern of the final product.
Biselectrophilic Condensation with Aminopyrazoles
This is the most classical and frequently employed strategy, offering great flexibility. The general mechanism involves a sequence of nucleophilic attack, condensation, and cyclization.
-
From β-Dicarbonyl Compounds: The reaction of a 5-aminopyrazole with a 1,3-diketone or β-ketoester is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis.[2] The reaction is typically catalyzed by an acid (e.g., acetic acid, H₂SO₄), which protonates a carbonyl group, enhancing its electrophilicity.[2] The exocyclic amino group of the pyrazole initially attacks one carbonyl, followed by cyclization as the endocyclic nitrogen attacks the second carbonyl, culminating in dehydration to yield the aromatic fused ring. When using unsymmetrical β-dicarbonyl compounds, the reaction can yield a mixture of regioisomers, a critical consideration for purification and characterization.
-
From α,β-Unsaturated Carbonyls (Chalcones & Enones): This variation proceeds via a tandem Michael addition-cyclization sequence.[7][8] The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, adding to the β-carbon of the enone (Michael addition). The resulting intermediate then undergoes intramolecular cyclocondensation.[9] This reaction is often catalyzed by a base, such as piperidine or potassium hydroxide, to facilitate the initial Michael addition.[8]
-
From β-Enaminones: β-Enaminones are excellent substrates that often react under milder conditions than their β-dicarbonyl counterparts. The reaction with aminopyrazoles in an acidic medium, such as refluxing acetic acid, proceeds efficiently.[10] The acid activates the endocyclic imino group of the pyrazole for the initial nucleophilic attack.[10]
Multi-Component Reactions (MCRs)
MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation. A well-established three-component reaction involves the one-pot synthesis from 3-aminopyrazoles, various aldehydes, and an active methylene compound like malononitrile or ethyl cyanoacetate.[2] This process typically proceeds through the initial formation of an imine intermediate, which is then attacked by the active methylene compound, followed by cyclization to furnish the highly substituted pyrazolo[1,5-a]pyrimidine core.[2]
Modern Synthetic Enhancements: Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the synthesis of this scaffold. Microwave irradiation provides rapid and uniform heating, which dramatically accelerates reaction rates, often reducing reaction times from many hours to mere minutes.[2][11] This leads to improved yields, higher product purity with fewer side reactions, and aligns with the principles of green chemistry.[2][12] MAOS is particularly effective for both biselectrophilic condensations and multi-component reactions, enabling the efficient one-pot construction of complex heterocyclic systems.[11][12]
Application Notes: Field-Proven Insights
-
Controlling Regioselectivity: The primary challenge in using unsymmetrical 1,3-biselectrophiles is controlling the regioselectivity of the cyclization. The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to a preferential initial attack at the ketone. The choice of substituents on the pyrazole ring can also influence reactivity and direct the cyclization pathway.[2]
-
Catalyst Rationale:
-
Acid Catalysis (e.g., Acetic Acid): Acetic acid often serves as both a solvent and a catalyst. It protonates the carbonyl oxygen of the biselectrophile, making the carbonyl carbon more susceptible to nucleophilic attack by the aminopyrazole. It is the medium of choice for reactions with β-dicarbonyls and enaminones.[2]
-
Base Catalysis (e.g., Piperidine, KOH): For reactions involving chalcones (enones), a base is used to deprotonate the aminopyrazole, increasing its nucleophilicity for the initial Michael addition step.[8]
-
-
The Power of Microwave Heating: Conventional heating relies on conduction and convection, which can lead to uneven temperature distribution and localized overheating, promoting side product formation. Microwave energy couples directly with polar molecules in the reaction mixture, ensuring rapid, uniform heating throughout the vessel. This not only accelerates the desired reaction but also minimizes thermal decomposition, leading to cleaner reaction profiles and higher isolated yields.[11] For example, a three-component synthesis that might require several hours of reflux under conventional heating can often be completed in 5-15 minutes using a dedicated microwave reactor.[2]
Visualized Mechanisms and Workflows
General Cyclocondensation Mechanism
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Microwave-Assisted Synthesis Workflow
Caption: Typical workflow for microwave-assisted organic synthesis (MAOS).
Comparative Data on Synthesis Methods
The following table summarizes typical conditions for the synthesis of a model pyrazolo[1,5-a]pyrimidine, highlighting the advantages of microwave-assisted protocols.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference(s) |
| Reactants | 5-Aminopyrazole, 1,3-Diketone | 5-Aminopyrazole, 1,3-Diketone | [2] |
| Solvent/Catalyst | Acetic Acid or Ethanol/Piperidine | Acetic Acid or Methanol | [12],[2] |
| Temperature | Reflux (e.g., 80-120 °C) | 150-170 °C | [12],[13] |
| Reaction Time | 4 - 24 hours | 5 - 20 minutes | [11],[2] |
| Typical Yield | 60-85% | 75-95% | [11],[13] |
| Key Advantage | Simple equipment setup | Drastically reduced time, higher yields, cleaner reactions | [11] |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Classical Synthesis via Condensation of 3-Amino-5-methylpyrazole with Acetylacetone
This protocol describes a standard method using conventional heating.
Materials:
-
3-Amino-5-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Ethanol (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask, add 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol).
-
Add glacial acetic acid (20 mL) to dissolve the aminopyrazole.
-
Add acetylacetone (1.14 g, 11.3 mmol, 1.1 eq) to the solution dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) using a heating mantle.
-
Maintain the reflux for 4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from hot ethanol to yield 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as white crystals.
Expected Outcome:
-
Yield: 75-85%
-
Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS to verify the formation of the desired regioisomer.[14]
Protocol 2: One-Pot, Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidinone
This protocol is adapted from established microwave-assisted methods for related scaffolds and demonstrates a highly efficient one-pot approach.[12][14][15]
Materials:
-
β-Ketonitrile (e.g., Benzoylacetonitrile)
-
Hydrazine hydrate
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Glacial Acetic Acid
-
Methanol
-
10 mL microwave reaction vial with a stir bar
-
Dedicated microwave synthesizer
Procedure:
-
Step A (Aminopyrazole Formation):
-
In a 10 mL microwave vial, dissolve the β-ketonitrile (1.0 mmol) in methanol (4 mL).
-
Add hydrazine hydrate (1.2 mmol, 1.2 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 5 minutes.
-
-
Step B (Cyclocondensation):
-
Carefully cool the vial to room temperature.
-
To the same vial containing the newly formed aminopyrazole, add the β-ketoester (1.1 mmol, 1.1 eq) and glacial acetic acid (0.5 mL).
-
Reseal the vial and place it back into the microwave reactor.
-
Irradiate the mixture at 150 °C for an additional 15-30 minutes.
-
-
Work-up:
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by vacuum filtration, washing with cold methanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel).
-
Expected Outcome:
-
Yield: 50-70% (overall for two steps)
-
Causality: This one-pot method is highly efficient as it avoids the isolation and purification of the intermediate aminopyrazole, saving time and reducing solvent waste.[12] The microwave irradiation ensures both steps proceed rapidly and cleanly.[15]
Conclusion and Future Outlook
Cyclocondensation reactions are the most powerful and versatile tools for the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. The choice between classical condensation, multi-component strategies, and modern microwave-assisted protocols allows researchers to tailor their approach based on available equipment, desired throughput, and the complexity of the target molecule. While classical methods remain reliable, the adoption of techniques like MAOS provides significant improvements in efficiency, yield, and environmental impact.[11] Future research will likely focus on further optimizing these synthetic approaches, exploring novel catalytic systems, and expanding the use of green chemistry principles to enhance the accessibility and sustainability of these vital heterocyclic compounds for drug discovery.[2][4]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scilit.com [scilit.com]
- 10. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 15. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has rendered them prime targets for therapeutic intervention. The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine ring system is well-suited for interaction with the ATP-binding pocket of various kinases, enabling the development of both ATP-competitive and allosteric inhibitors.[1][2] Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Pim-1, and Phosphoinositide 3-kinases (PI3Ks), underscoring their therapeutic potential.[4][5][6][7]
This document provides detailed application notes and protocols for a representative member of this class, Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate . We will explore its application as a kinase inhibitor, focusing on methodologies to characterize its activity from in vitro enzyme kinetics to cellular target engagement and downstream signaling effects. For the purpose of these protocols, we will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a common target for this scaffold, as an exemplary target.[4][8]
Compound Details
| Compound Name | This compound |
| CAS Number | 1022920-59-7[9] |
| Molecular Formula | C₉H₉N₃O₂[9] |
| Molecular Weight | 191.19 g/mol [9] |
| Structure | ![]() |
| Purity | ≥97% recommended for biological assays[9] |
| Storage | Store at 4°C for long-term stability[9] |
Part 1: In Vitro Kinase Inhibition Assay
This protocol describes a radiometric filter-binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK2/Cyclin E.
Principle
The assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate peptide by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Materials
-
Recombinant human CDK2/Cyclin E
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the Kinase Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 25 µL:
-
5 µL of diluted compound or vehicle (DMSO) control.
-
10 µL of Kinase Assay Buffer containing Histone H1 (final concentration 1 mg/mL).
-
5 µL of CDK2/Cyclin E enzyme in Kinase Assay Buffer.
-
-
Initiation of Reaction: Add 5 µL of [γ-³²P]ATP (final concentration 10 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Stopping the Reaction: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Counting: Air dry the paper and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Anticipated Results
The pyrazolo[1,5-a]pyrimidine scaffold has been reported to inhibit CDKs with IC₅₀ values in the nanomolar to low micromolar range.[4][8] A successful experiment will yield a dose-dependent decrease in radioactivity, allowing for the calculation of a precise IC₅₀ value.
| Inhibitor Concentration | CPM (Counts Per Minute) | % Inhibition |
| Vehicle (DMSO) | 15000 | 0 |
| 1 nM | 14500 | 3.3 |
| 10 nM | 12000 | 20.0 |
| 100 nM | 7500 | 50.0 |
| 1 µM | 2000 | 86.7 |
| 10 µM | 500 | 96.7 |
Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify that a compound binds to its intended target in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][12]
Principle
Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble target protein remaining is quantified by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
Protocol
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with high CDK2 expression (e.g., MCF-7) to ~80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10-20x the anticipated cellular IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against CDK2 and a loading control (e.g., GAPDH).
-
Incubate with an appropriate secondary antibody and visualize using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble CDK2 against the temperature for both vehicle and compound-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates stabilization.
-
Visualization of CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Downstream Pathway Inhibition - Western Blot Analysis
To confirm that target engagement translates to functional inhibition of the signaling pathway, we can measure the phosphorylation of a downstream substrate of CDK2, such as Retinoblastoma protein (Rb).[4]
Principle
Inhibition of CDK2 activity will lead to a decrease in the phosphorylation of its substrates. This can be detected by Western blotting using phospho-specific antibodies.[13]
Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) and allow them to attach overnight.
-
Synchronize cells in G1/S phase if necessary to ensure consistent CDK2 activity.
-
Treat cells with a dose range of this compound for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading and that the inhibitor does not alter total protein levels, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-Actin).[14]
-
-
Data Analysis:
-
Quantify the band intensities for pRb, total Rb, and the loading control.
-
Normalize the pRb signal to the total Rb signal. A dose-dependent decrease in the pRb/total Rb ratio indicates inhibition of CDK2 activity in cells.
-
Visualization of CDK2 Signaling Pathway
Caption: Simplified CDK2-Rb signaling pathway.
Conclusion
This compound, as a representative of the pyrazolo[1,5-a]pyrimidine class, holds significant potential as a kinase inhibitor. The protocols outlined in this application note provide a comprehensive framework for its characterization, from determining its in vitro potency against a specific kinase to confirming its target engagement and downstream functional effects within a cellular context. These methodologies are crucial for advancing our understanding of this compound and for its potential development as a therapeutic agent.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. annualreviews.org [annualreviews.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Tool in Modern Cancer Research
The landscape of oncology is continually evolving, driven by the pursuit of targeted therapies that can selectively eradicate cancer cells while minimizing harm to healthy tissues. In this context, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potent activity against a range of cancer-related targets.[1][2] This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes and protocols for leveraging pyrazolo[1,5-a]pyrimidines in cancer research.
The Rise of Pyrazolo[1,5-a]pyrimidines in Oncology
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic compounds that have garnered significant attention for their ability to function as potent protein kinase inhibitors (PKIs).[1][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common hallmark of cancer, making them prime targets for therapeutic intervention.[1][3] The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core provides an excellent foundation for the design of small-molecule inhibitors that can compete with ATP for the kinase binding site or act as allosteric modulators.[1][3]
The true power of this scaffold lies in its synthetic tractability. A variety of synthetic methodologies, including cyclization, condensation reactions, and multi-component reactions, allow for the introduction of diverse functional groups at various positions on the bicyclic system.[1][2] This chemical flexibility enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, which is critical for the development of effective and safe anticancer drugs.[1][3]
Key Molecular Targets and Mechanisms of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed to target a multitude of kinases implicated in cancer progression. Understanding these targets and the downstream signaling pathways is fundamental to designing robust experiments.
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical for neuronal development and function.[4][5] However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that drive the growth of various solid tumors.
Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have revolutionized the treatment of NTRK fusion-positive cancers. Marketed drugs such as Larotrectinib and Entrectinib , and the second-generation inhibitor Repotrectinib , all feature this core structure.[4][5][6] These inhibitors typically act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of downstream signaling molecules.
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are essential for cell cycle regulation, and their aberrant activity is a hallmark of many cancers.[7][8] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[7][8] By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, has demonstrated potent inhibition of CDK1, CDK2, and CDK9, leading to antitumor effects in preclinical models.[7][8] Some derivatives have also shown promise as dual inhibitors of both CDKs and other kinases like TrkA.[9][10]
Caption: Mechanism of cell cycle arrest by pyrazolo[1,5-a]pyrimidine-based CDK inhibitors.
Other Notable Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other important cancer-related kinases, including:
-
EGFR (Epidermal Growth Factor Receptor): Derivatives have shown promise in non-small cell lung cancer (NSCLC).[1][3]
-
B-Raf and MEK: These kinases are key components of the MAPK/ERK pathway, and their inhibition is particularly relevant in melanoma.[1][3]
-
Pim-1: A serine/threonine kinase involved in cell survival and proliferation.[1][3]
Application Notes and Experimental Protocols
The following sections provide detailed protocols for evaluating the anticancer properties of novel pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine compound against a specific kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase. The amount of phosphorylation is typically quantified using methods such as fluorescence, luminescence, or radioactivity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine test compound in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the purified recombinant kinase in assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of product formed using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Table 1: Example IC50 Values for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Larotrectinib | TrkA | <10 | [4][5] |
| Entrectinib | TrkA | 12 | [4][5] |
| Repotrectinib | TrkA | <10 | [4][6] |
| BS-194 | CDK2 | 3 | [7][8] |
| Compound 6t | CDK2 | 90 | [9][10] |
| Compound 6s | TrkA | 450 | [9][10] |
Cell-Based Proliferation Assay
Objective: To assess the antiproliferative activity of a pyrazolo[1,5-a]pyrimidine compound on cancer cell lines.
Principle: This assay measures the ability of a compound to inhibit the growth of cancer cells over a specific period. Common methods include the MTT assay, which measures metabolic activity, and direct cell counting.
Protocol (MTT Assay):
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound.
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
Caption: Workflow for a cell-based proliferation assay (MTT).
Western Blot Analysis of Target Phosphorylation
Objective: To confirm the on-target activity of a pyrazolo[1,5-a]pyrimidine inhibitor in a cellular context by assessing the phosphorylation status of its target kinase and downstream substrates.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine the effect of a compound on protein phosphorylation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with the pyrazolo[1,5-a]pyrimidine compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-TrkA, p-Rb).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Future Directions and Challenges
Despite the significant successes of pyrazolo[1,5-a]pyrimidine-based therapies, challenges remain. The development of drug resistance, often through mutations in the target kinase, is a major concern.[3][4] Future research will focus on:
-
Developing next-generation inhibitors: Designing compounds that can overcome known resistance mutations.[3]
-
Improving selectivity: Minimizing off-target effects to reduce toxicity.[1][3]
-
Exploring novel targets: Expanding the application of the pyrazolo[1,5-a]pyrimidine scaffold to other classes of cancer-related proteins.
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine nucleus, guided by a deep understanding of its interactions with various biological targets, will undoubtedly lead to the development of even more effective and safer cancer therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate in Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure," as it is capable of binding to multiple, diverse biological targets, often with high affinity. Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with protein active sites.[2] Derivatives of this core have shown a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and anti-diabetic properties.[3][4] A key area where this scaffold has proven particularly fruitful is in the development of protein kinase inhibitors, which are crucial in treating diseases like cancer.[1][5]
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a valuable and versatile starting material for the synthesis of a diverse library of bioactive compounds.[6] The ester functional group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a detailed guide for researchers on the use of this compound in the discovery of novel therapeutic agents, with a focus on the development of protein kinase inhibitors.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material's properties is crucial for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1022920-59-7 | |
| Molecular Formula | C₉H₉N₃O₂ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in a dry environment at room temperature. | |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. | General laboratory knowledge |
Safety and Handling:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Workflow: From Core Scaffold to Bioactive Derivatives
The ethyl ester of pyrazolo[1,5-a]pyrimidine-6-carboxylate can be derivatized through several synthetic routes. A common and effective strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling to introduce a diverse range of substituents. This approach allows for the systematic exploration of the chemical space around the core scaffold.
Caption: Synthetic workflow for derivatization and screening.
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Intermediate)
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Extraction: Extract the acidic aqueous layer with EtOAc (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Rationale: The use of LiOH for ester hydrolysis is a standard and reliable method. The workup procedure is designed to separate the carboxylic acid product from the starting material and inorganic salts.
Protocol 2: Parallel Amide Synthesis for Library Generation
This protocol outlines the coupling of the carboxylic acid intermediate with a variety of primary and secondary amines to generate a library of amide derivatives.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Reaction vials (e.g., 2 mL)
-
Orbital shaker
-
HPLC for purification and analysis
Procedure:
-
Stock Solutions: Prepare stock solutions of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, HATU, and DIPEA in DMF.
-
Amine Array: In individual reaction vials, add a solution of a unique amine (1.2 eq) in DMF.
-
Reagent Addition: To each vial, add the Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid stock solution (1.0 eq), followed by the HATU stock solution (1.2 eq) and the DIPEA stock solution (2.0 eq).
-
Reaction: Seal the vials and place them on an orbital shaker at room temperature for 12-16 hours.
-
Workup and Purification: After the reaction is complete, the crude reaction mixtures can be directly purified by preparative reverse-phase HPLC to yield the pure amide derivatives.
-
Analysis: Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. The use of stock solutions and parallel synthesis techniques allows for the rapid generation of a large number of derivatives for SAR studies.
Application in Kinase Inhibitor Discovery: A Case Study on PI3Kδ
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as potent and selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in immune cell signaling and a target for inflammatory diseases.[1] The following protocols are representative of the assays used to evaluate the biological activity of newly synthesized compounds against PI3Kδ.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Protocol 3: In Vitro PI3Kδ Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate), radiolabeled or with a detection moiety
-
Test compounds (synthesized pyrazolo[1,5-a]pyrimidine derivatives)
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Kinase detection system (e.g., ADP-Glo™, HTRF®, or filter-binding assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer.
-
Reaction Setup: In a microplate, add the PI3Kδ enzyme, the test compound dilutions, and the PIP2 substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (PIP3) or consumed ATP using a suitable detection system. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale: This assay provides a direct measure of the compound's potency against the target enzyme, which is a critical parameter in lead optimization.
Protocol 4: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the compounds on the proliferation of a relevant cell line, providing an indication of their cellular activity and potential cytotoxicity.
Materials:
-
A relevant cancer cell line (e.g., HCT116 for colorectal cancer)[7]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTT reagent or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ or IC₅₀ value.
Rationale: This assay provides crucial information on the compound's ability to inhibit cell growth, which is a desired outcome for anticancer agents. It also helps to identify compounds with potential off-target toxicity.
Conclusion and Future Directions
This compound is a highly valuable starting material in drug discovery, particularly for the development of kinase inhibitors. The synthetic and biological protocols outlined in this document provide a solid foundation for researchers to explore the potential of this scaffold. Future work in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets for this versatile class of compounds. The continued application of parallel synthesis and structure-based drug design will undoubtedly accelerate the discovery of new therapeutics derived from this privileged core.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Protocol for Sonogashira Coupling of 2,6-Dibromopyrazolo[1,5-a]pyrimidine: A Guide to Selective Alkynylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in kinase inhibitors and other biologically active molecules.[1][2][3] The Sonogashira cross-coupling reaction offers a powerful method for installing alkynyl moieties, which can serve as versatile handles for further diversification or as critical pharmacophoric elements.[4][5] This document provides a detailed protocol for the palladium and copper-co-catalyzed Sonogashira coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine. We present methodologies for both selective mono-alkynylation and exhaustive di-alkynylation, supported by mechanistic insights, troubleshooting guidance, and a discussion of key reaction parameters.
Introduction: The Significance of Alkynylated Pyrazolo[1,5-a]pyrimidines
The Sonogashira reaction, first reported in 1975, has become an indispensable tool for forming C(sp²)-C(sp) bonds.[4][5] Its utility stems from mild reaction conditions and tolerance for a wide array of functional groups, making it ideal for late-stage functionalization in complex syntheses.[6] For the 2,6-dibromopyrazolo[1,5-a]pyrimidine core, this reaction unlocks access to a diverse range of chemical space. The introduction of alkyne groups can modulate the electronic properties, steric profile, and metabolic stability of parent compounds, making this a key transformation in drug discovery programs.[7]
Controlling the regioselectivity on dihalogenated substrates is a common challenge in cross-coupling chemistry.[8] While the relative reactivity of the C2 and C6 positions on the pyrazolo[1,5-a]pyrimidine nucleus is not definitively established and can be influenced by various factors, selective functionalization is often achievable by carefully controlling reaction stoichiometry and conditions. This guide provides a robust starting point for achieving the desired mono- or di-substituted products.
The Sonogashira Reaction: Core Principles and Mechanism
The Sonogashira coupling is a synergistic catalytic process involving two interconnected cycles: a palladium cycle and a copper cycle.[4][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the pyrazolo[1,5-a]pyrimidine. This is often the rate-determining step, with reactivity typically following the trend I > Br >> Cl.[4]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne.[9] An amine base then deprotonates the alkyne, making it more acidic and facilitating the formation of a copper(I) acetylide intermediate.[10][11]
-
Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from copper to the palladium(II) complex.[9] The resulting palladium complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]
The entire process must be conducted under anaerobic and anhydrous conditions to prevent the deactivation of the Pd(0) catalyst and to avoid the Glaser coupling, an undesired side reaction that leads to the homocoupling of terminal alkynes.[6][12]
Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents can be toxic and flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 2,6-Dibromopyrazolo[1,5-a]pyrimidine | >97% | Sigma-Aldrich | Starting material. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Acros Organics | Coupling partner. Purify by filtration through alumina if necessary. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyst Grade | Strem Chemicals | Palladium(II) precatalyst. Can be substituted with Pd(PPh₃)₄. |
| Copper(I) Iodide (CuI) | >99.5% | Alfa Aesar | Co-catalyst. Use freshly opened or purified material. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich | Base. Distill from CaH₂ before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Use from a sealed bottle or dry over sieves. |
General Experimental Workflow
The overall process involves careful setup under an inert atmosphere, execution of the reaction, followed by workup and purification to isolate the desired product.
Caption: Fig. 2: General experimental workflow.
Protocol 1: Selective Mono-alkynylation
This protocol aims for the selective substitution of one bromine atom by carefully controlling the stoichiometry of the reactants. Using a slight excess of the dibromo-substrate favors the mono-substituted product.
Reaction Parameters:
| Parameter | Value |
| 2,6-Dibromopyrazolo[1,5-a]pyrimidine | 1.2 mmol, 1.2 equiv |
| Terminal Alkyne | 1.0 mmol, 1.0 equiv |
| PdCl₂(PPh₃)₂ | 0.03 mmol, 3 mol% |
| CuI | 0.05 mmol, 5 mol% |
| Et₃N | 3.0 mmol, 3.0 equiv |
| Anhydrous DMF | 10 mL |
| Temperature | 60-80 °C |
| Time | 4-8 hours |
Step-by-Step Procedure:
-
Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyrazolo[1,5-a]pyrimidine (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL) followed by anhydrous Et₃N (3.0 equiv) via syringe.
-
Degassing: Sparge the resulting suspension with a gentle stream of argon for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reactant Addition: Add the terminal alkyne (1.0 equiv) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting alkyne is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing saturated aqueous NH₄Cl solution (20 mL) and ethyl acetate (30 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-alkynylated product.
Protocol 2: Di-alkynylation
This protocol uses an excess of the terminal alkyne and increased catalyst loading to drive the reaction to completion, substituting both bromine atoms.
Reaction Parameters:
| Parameter | Value |
| 2,6-Dibromopyrazolo[1,5-a]pyrimidine | 1.0 mmol, 1.0 equiv |
| Terminal Alkyne | 2.5 mmol, 2.5 equiv |
| PdCl₂(PPh₃)₂ | 0.05 mmol, 5 mol% |
| CuI | 0.10 mmol, 10 mol% |
| Et₃N | 5.0 mmol, 5.0 equiv |
| Anhydrous DMF | 10 mL |
| Temperature | 80-100 °C |
| Time | 12-24 hours |
Step-by-Step Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the quantities listed in the table above.
-
Reactant Addition: Add the terminal alkyne (2.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction to a higher temperature (e.g., 90 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mono-substituted intermediate.
-
Workup and Purification: Follow steps 8-11 as described in Protocol 1 to isolate the di-alkynylated product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (Pd(0) oxidized); insufficient degassing; wet solvent/base. | Ensure an inert atmosphere is maintained. Use freshly purified, anhydrous solvents and bases.[12] Degas the reaction mixture thoroughly. |
| Low reactivity of aryl bromide. | Increase reaction temperature. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃).[13] | |
| Alkyne Homocoupling | Presence of oxygen; catalyst decomposition. | Improve degassing procedure.[12] Ensure high-purity CuI is used. Consider running the reaction under copper-free conditions, which may require a different ligand/base system.[4] |
| Incomplete Reaction | Insufficient reaction time or temperature; catalyst deactivation. | Increase reaction time and/or temperature. Add a fresh portion of the catalyst if the reaction has stalled. |
| Poor Regioselectivity | Similar reactivity of C2-Br and C6-Br. | For mono-coupling, use a larger excess of the dibromo-substrate (e.g., 2-3 equiv). Lower the reaction temperature to enhance selectivity. Ligand choice can also govern selectivity.[14][15] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Functionalization of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines and Their Synthesis via Suzuki-Miyaura Coupling
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities include roles as kinase inhibitors, anticancer agents, and anxiolytics, making this structural motif highly attractive for drug discovery programs.[2][3][4] The ability to precisely introduce diverse molecular fragments onto this core is paramount for tuning its pharmacological properties and developing new therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forming carbon-carbon bonds, a cornerstone of modern organic synthesis.[5][6] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of reagents.[5][7] These features make it an ideal method for the late-stage functionalization of complex molecules like pyrazolo[1,5-a]pyrimidines.
This guide provides an in-depth exploration of the application of Suzuki-Miyaura coupling for the derivatization of the pyrazolo[1,5-a]pyrimidine system. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters for successful execution.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[5][7][8] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions. The cycle consists of three key stages: oxidative addition, transmetalation, and reductive elimination.[5][7][9]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the pyrazolo[1,5-a]pyrimidine halide.[5][8] This step forms a square-planar Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[10] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to promote this step.[7][8]
-
Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This process requires the activation of the organoboron reagent by a base.[5][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium.[11]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][8] Bulky ligands on the palladium center can promote this step.[8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Precursors: Halogenated Pyrazolo[1,5-a]pyrimidines
A prerequisite for the Suzuki-Miyaura coupling is the presence of a halogen or triflate group on the pyrazolo[1,5-a]pyrimidine core. The synthesis of these precursors is a critical first step. Various methods have been developed for the halogenation of this heterocyclic system.
One common approach involves the cyclization of a suitable pyrazole precursor followed by halogenation. For instance, a 3-phenylpyrazolo[1,5-a]pyrimidinone can be synthesized and subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the 5-chloro derivative.[3] Another strategy employs N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), for direct halogenation of the pyrazolo[1,a]pyrimidine ring.[12] The regioselectivity of these reactions can often be controlled by varying the reaction conditions and the stoichiometry of the halogenating agent.[13]
Key Experimental Parameters and Reagent Selection
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection and optimization of several key parameters.
| Parameter | Options and Considerations | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G2/G4)[2][14][15] | The choice of catalyst is critical and substrate-dependent. Pd(PPh₃)₄ is a classic, reliable choice for many applications.[14] For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more advanced catalyst systems featuring bulky and electron-rich ligands like XPhos or SPhos are often superior.[7][16] Buchwald precatalysts are often air- and moisture-stable, simplifying reaction setup.[2] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (XPhos, SPhos), N-heterocyclic carbenes (NHCs)[7][8][16] | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands facilitate both oxidative addition and reductive elimination.[8][16] NHC ligands are also highly effective, particularly for couplings involving aryl chlorides.[8][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF[5] | The base is essential for activating the boronic acid.[11] The choice of base can significantly impact the reaction outcome. K₃PO₄ is a strong base often used for challenging couplings.[14] For substrates with base-sensitive functional groups, milder bases like KF may be preferable.[11][17] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF[5][17] | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[5] The choice of solvent can influence reaction rates and yields. Degassing the solvent to remove dissolved oxygen is crucial to prevent catalyst deactivation.[8] |
| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, pinacol boronate esters, trifluoroborates[18] | A wide variety of boronic acids and their derivatives are commercially available or can be readily synthesized.[10] Boronic esters, such as pinacol esters, and trifluoroborates are often more stable and less prone to protodeboronation than the corresponding boronic acids.[10][18] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Halogenated pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with a stir bar
-
Condenser
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the halogenated pyrazolo[1,5-a]pyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Fit the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (0.05 equiv) under a positive pressure of the inert gas.
-
Add the deoxygenated solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Stir the resulting mixture at the desired temperature (typically 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Rapid Functionalization
Microwave irradiation can significantly accelerate reaction times and improve yields in many Suzuki-Miyaura couplings.
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
XPhos Pd G2 (2.5 mol%) and XPhos (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/water (10:1 v/v)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), the aryl or heteroaryl boronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), XPhos Pd G2 (2.5 mol%), and XPhos (5 mol%).[2][19][20][21]
-
Add the deoxygenated 1,4-dioxane/water (10:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 110-120 °C) for a specified time (e.g., 30-60 minutes).[20]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor solubility of starting materials- Inappropriate base or solvent | - Use a fresh batch of catalyst or a more active precatalyst.- Thoroughly degas the solvent by sparging with an inert gas or freeze-pump-thaw cycles.- Screen different solvent systems to improve solubility.[17]- Screen a variety of bases and solvents. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- High reaction temperature- Certain structural motifs in the boronic acid | - Use anhydrous solvents and a carefully dried base.- Consider using a boronic ester or trifluoroborate, which are more stable.[10][18]- Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent | - Ensure the reaction is performed under strictly anaerobic conditions.[8]- If using a Pd(II) source, the reaction conditions should facilitate its in situ reduction to Pd(0).[8] |
| Dehalogenation of the Pyrazolo[1,5-a]pyrimidine | - Presence of a hydrogen source- Certain catalyst/ligand combinations | - Use anhydrous conditions.- Screen different ligands; sometimes a less electron-rich ligand can mitigate this side reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. Its broad substrate scope, mild conditions, and high functional group tolerance allow for the synthesis of diverse libraries of compounds for biological screening. By understanding the reaction mechanism and carefully selecting and optimizing the experimental parameters, researchers can efficiently and reliably synthesize novel pyrazolo[1,5-a]pyrimidine derivatives with significant potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] These bicyclic nitrogen-containing heterocycles are integral to the development of targeted therapies, particularly as potent and selective protein kinase inhibitors for the treatment of cancers and inflammatory diseases.[1][4][5][6] The functionalization of this core, specifically through the introduction of diverse amino groups, is a critical strategy for modulating biological activity, selectivity, and pharmacokinetic properties.[1][5]
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, surmounting the limitations of classical methods which often suffer from harsh conditions and limited substrate scope.[7] This palladium-catalyzed cross-coupling reaction provides a mild and efficient pathway to forge C(sp²)-N bonds, enabling the synthesis of complex aryl and heteroaryl amines.[8] For the electron-deficient pyrazolo[1,5-a]pyrimidine system, the Buchwald-Hartwig amination is particularly enabling, facilitating the introduction of amine functionalities at positions that are often unreactive towards traditional nucleophilic aromatic substitution. This guide provides a comprehensive overview, detailed protocols, and practical insights for the successful application of the Buchwald-Hartwig amination to pyrazolo[1,5-a]pyrimidine derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[1][2] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines, offering a systematic approach to problem-solving.
Issue 1: Low or No Product Yield in Condensation Reactions
Q1: I am observing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
A1: This is a very common and often frustrating issue. The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis, but its success hinges on several critical factors.[1] Let's break down the potential culprits and how to address them.
Root Cause Analysis and Optimization Strategies:
| Potential Cause | Scientific Rationale | Recommended Solutions |
| Purity of Starting Materials | Impurities in either the 5-aminopyrazole or the β-dicarbonyl compound can act as reaction inhibitors or lead to undesired side products, consuming your reagents. | - Recrystallize or purify both starting materials before use. - Confirm purity using techniques like NMR, LC-MS, or melting point analysis. |
| Sub-optimal Reaction Conditions | The reaction is sensitive to solvent, catalyst, temperature, and reaction time. The chosen conditions may not be suitable for the specific substrates you are using. | - Solvent: Acetic acid is a common choice as it can also act as an acid catalyst.[3] If the reaction is sluggish, consider a higher boiling point solvent like DMF or refluxing in ethanol. - Catalyst: The reaction can be catalyzed by either acid (e.g., acetic acid, H₂SO₄) or base.[3] For acid catalysis, ensure optimal concentration. For base-catalyzed reactions, a non-nucleophilic base is preferred to avoid side reactions. - Temperature & Time: These reactions often require elevated temperatures (reflux).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) and consider incrementally increasing the temperature or reaction time. |
| Reactivity of the β-Dicarbonyl Compound | Not all β-dicarbonyl compounds are created equal. Their reactivity can vary significantly, with some being more prone to side reactions or requiring more forcing conditions. | - For less reactive β-dicarbonyls, consider using a more potent catalyst or higher temperatures. - Alternatively, using a more reactive equivalent of the β-dicarbonyl, such as an enaminone, can be a successful strategy.[4] |
| Microwave Irradiation | Conventional heating can sometimes be inefficient. | Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for pyrazolo[1,5-a]pyrimidine synthesis.[1][3] |
Experimental Protocol: General Procedure for Condensation of a 5-Aminopyrazole with a β-Dicarbonyl Compound
-
To a solution of the 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the β-dicarbonyl compound (1.0-1.2 eq).
-
Add a catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄) or base if required.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Regioisomers
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical β-dicarbonyl compounds. The regiochemical outcome is determined by which carbonyl group of the β-dicarbonyl compound is attacked by the exocyclic amino group of the 5-aminopyrazole and which is attacked by the endocyclic nitrogen.
Controlling Regioselectivity:
-
Steric Hindrance: The initial nucleophilic attack is often governed by sterics. The less sterically hindered carbonyl group is generally favored for attack by the more sterically demanding nucleophile (the endocyclic nitrogen of the pyrazole).
-
Electronic Effects: The electronic nature of the substituents on the β-dicarbonyl compound can influence the electrophilicity of the carbonyl carbons. Electron-withdrawing groups can enhance the reactivity of the adjacent carbonyl.
-
Reaction Conditions: In some cases, the choice of solvent and catalyst can influence the regiochemical outcome. For instance, microwave irradiation has been reported to promote the regioselective synthesis of certain pyrazolo[1,5-a]pyrimidines.[3]
-
Nature of the β-Dicarbonyl Equivalent: Using β-enaminones or β-ketonitriles can offer better regiocontrol compared to their β-dicarbonyl counterparts.[5][6]
Issue 3: Difficulty in Product Purification
Q3: The crude product from my reaction is a complex mixture and is difficult to purify. What strategies can I employ?
A3: Purification is often a major bottleneck in organic synthesis. A multi-pronged approach is usually the most effective.
Purification Strategies:
| Strategy | Rationale | Implementation |
| Reaction Monitoring | Preventing the formation of byproducts by stopping the reaction at the optimal time can significantly simplify purification. | Monitor the reaction progress closely using TLC. Once the starting material is consumed and the desired product spot is at its maximum intensity, quench the reaction. |
| Recrystallization | For solid products, recrystallization is a powerful and scalable purification technique that can often remove minor impurities and sometimes even separate isomers.[6] | Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Column Chromatography Optimization | If chromatography is unavoidable, optimizing the conditions is key to achieving good separation. | - Solvent System: Screen a variety of solvent systems with different polarities. - Gradient Elution: A gradient elution (gradually increasing the polarity of the eluent) can often provide better separation than an isocratic (constant polarity) elution. - Silica Gel: Consider using a different grade of silica gel or an alternative stationary phase like alumina. |
| One-Pot and Microwave Methods | These methods often lead to cleaner reactions with fewer side products, thus simplifying the subsequent purification process.[1][3] | Explore the literature for one-pot or microwave-assisted synthetic routes for your target molecule. |
Frequently Asked Questions (FAQs)
Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A4: Several robust and scalable methods are widely employed:
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and highly versatile method. The reaction typically proceeds under acidic or basic conditions.[1]
-
Three-Component Reactions: These reactions, often involving a 3-aminopyrazole, an aldehyde, and an active methylene compound, offer a highly efficient one-pot approach to constructing the pyrazolo[1,5-a]pyrimidine core.[1]
-
Cyclization with Enaminones and Other β-Dicarbonyl Equivalents: The use of more reactive β-dicarbonyl equivalents like enaminones can often lead to higher yields and better regioselectivity.[4]
-
Microwave-Assisted Synthesis: This technique has gained popularity due to its ability to significantly shorten reaction times and improve yields.[1]
Q5: How can I introduce functional group diversity into the pyrazolo[1,5-a]pyrimidine core?
A5: The pyrazolo[1,5-a]pyrimidine scaffold allows for versatile functionalization at several positions.[6]
-
From the Start: The most straightforward approach is to use appropriately substituted 5-aminopyrazoles and β-dicarbonyl compounds as your starting materials.
-
Post-Synthetic Modification:
-
Halogenation: The pyrazolo[1,5-a]pyrimidine core can be halogenated, and these halogens can then serve as handles for further functionalization.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, and alkynyl groups.[2]
-
Click Chemistry: The introduction of azide or alkyne functionalities allows for the use of click chemistry to attach a wide variety of molecules.[2]
-
Q6: Are there any "green" or more environmentally friendly approaches to synthesizing pyrazolo[1,5-a]pyrimidines?
A6: Yes, the principles of green chemistry are increasingly being applied to the synthesis of these important heterocycles.
-
Microwave-Assisted Synthesis: As mentioned earlier, this method often reduces the need for large volumes of solvent and can lead to energy savings.[1]
-
Solvent-Free Reactions: Some synthetic protocols have been developed that proceed under solvent-free conditions, minimizing solvent waste.[7]
-
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol is an active area of research.[7]
-
Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve the overall sustainability of the process.
This technical support guide provides a starting point for troubleshooting and optimizing your pyrazolo[1,5-a]pyrimidine syntheses. Remember that each specific reaction will have its own unique challenges, and a systematic and well-documented approach to optimization is crucial for success.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance with Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide expert insights and practical solutions to common challenges encountered during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, acting as a bioisostere of adenine and mimicking the key interactions of ATP with the hinge region of kinase domains.[1] This has led to the development of potent inhibitors targeting a range of kinases implicated in cancer, such as EGFR, SRC, and PI3Kδ.[2][3][4] However, as with many targeted therapies, the emergence of drug resistance remains a significant hurdle.[2][3] This guide will equip you with the knowledge to anticipate, troubleshoot, and overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about pyrazolo[1,5-a]pyrimidine inhibitors and their application in drug resistance studies.
Q1: What is the primary mechanism of action for pyrazolo[1,5-a]pyrimidine inhibitors?
A1: Pyrazolo[1,5-a]pyrimidines predominantly act as ATP-competitive inhibitors of protein kinases.[2][3] Their core structure mimics adenine, allowing them to bind to the ATP pocket in the kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that drive cell proliferation and survival.[1] Depending on the specific substitutions on the pyrazolo[1,5-a]pyrimidine core, they can be designed to be highly selective for specific kinases or to have a multi-targeted profile.[5]
Q2: What are the common kinases targeted by this class of inhibitors in the context of drug resistance?
A2: This scaffold has been successfully used to develop inhibitors for several clinically relevant kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Particularly important in non-small cell lung cancer (NSCLC), where pyrazolo[1,5-a]pyrimidines have been developed to overcome resistance caused by mutations like T790M.[2][3]
-
SRC Family Kinases (SFKs): SRC activation is a known mechanism of resistance to various targeted therapies. Inhibiting SRC can re-sensitize resistant cells to the primary drug.
-
Tropomyosin Receptor Kinases (Trks): Inhibitors like Larotrectinib and Entrectinib, which are based on this scaffold, are effective against tumors with NTRK gene fusions. However, resistance can emerge, prompting the development of next-generation inhibitors.[6][7]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial survival pathway often activated to bypass inhibition of other signaling routes. Pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors have shown promise.[4]
Q3: What are the principal mechanisms of acquired resistance to kinase inhibitors that pyrazolo[1,5-a]pyrimidines aim to overcome?
A3: Acquired resistance typically falls into two main categories:
-
On-Target Alterations: These are genetic changes in the target kinase itself. The most common is the emergence of secondary mutations in the kinase domain that reduce the inhibitor's binding affinity. A classic example is the T790M "gatekeeper" mutation in EGFR, which increases the receptor's affinity for ATP, making it harder for ATP-competitive inhibitors to bind.[8][9][10]
-
Off-Target Mechanisms (Bypass Signaling): The cancer cell activates alternative signaling pathways to circumvent the blocked pathway.[11] This can involve the amplification or activation of other receptor tyrosine kinases (e.g., MET amplification in EGFR-inhibitor resistant cells) or the activation of downstream signaling nodes (e.g., RAS or PI3K mutations).[12][13]
Section 2: Troubleshooting Experimental Workflows
This section is formatted as a series of common problems and step-by-step solutions, providing the scientific reasoning behind each recommendation.
Pre-Experiment and Compound Handling
Problem: My pyrazolo[1,5-a]pyrimidine inhibitor shows poor solubility in aqueous media, leading to inconsistent results.
-
Immediate Checks & Solutions:
-
Solvent Choice: Most kinase inhibitors are soluble in organic solvents like DMSO.[14] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock into your aqueous cell culture media or assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (media with the same final DMSO concentration) in all experiments.
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate.[14]
-
-
Scientific Rationale: The planar, heterocyclic nature of the pyrazolo[1,5-a]pyrimidine core contributes to its hydrophobicity. DMSO is a polar aprotic solvent that can effectively solvate these molecules. However, in aqueous solutions, they may aggregate or precipitate, reducing the effective concentration and leading to high variability in bioassays.
Cell-Based Viability and Proliferation Assays
Problem: My cell viability assay (e.g., MTT, CellTiter-Glo®) results are inconsistent or show a smaller than expected effect of the inhibitor.
-
Systematic Troubleshooting Flow:
Caption: Troubleshooting workflow for inconsistent cell viability assays.
-
Detailed Guidance:
-
Confirm Accurate Cell Seeding: Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous before and during plating.[15]
-
Rule Out "Edge Effects": Evaporation in the outer wells of a 96-well plate can concentrate the drug and media components, skewing results. Either avoid using the outermost wells or fill them with sterile PBS or water to maintain humidity.[14]
-
Biochemical vs. Cellular Potency Discrepancy: It's common for an inhibitor to be more potent in a biochemical (cell-free) kinase assay than in a cellular assay.[16] This can be due to:
-
High Intracellular ATP: Cellular ATP concentrations (millimolar range) are much higher than those used in many biochemical assays, leading to increased competition for ATP-competitive inhibitors.[14]
-
Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively pumped out by efflux transporters (e.g., ABC transporters).[14][17]
-
-
Validate On-Target Effect: A decrease in cell viability does not automatically mean it's due to inhibition of your target kinase. You MUST validate on-target activity. A crucial first step is to perform a western blot to check the phosphorylation status of the direct downstream substrate of your target kinase.[14][18] A dose-dependent decrease in phosphorylation that correlates with the IC50 from your viability assay strongly suggests an on-target effect.
-
Target Engagement and Pathway Analysis
Problem: I'm not sure if my pyrazolo[1,5-a]pyrimidine inhibitor is engaging its intended target inside the cell.
-
Key Methodologies for Target Engagement:
| Method | Principle | Pros | Cons | Citation |
| Western Blot (Phospho-protein) | Measures phosphorylation of a direct downstream substrate. | Relatively simple, widely available. | Indirect measure of engagement; pathway crosstalk can be an issue. | [14][18] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Direct measure of physical binding in intact cells. | Requires a good antibody for detection; can be low-throughput. | [19][20][21][22] |
| NanoBRET™ Target Engagement Assay | A BRET-based method measuring competitive displacement of a fluorescent tracer from a NanoLuc-tagged kinase. | Live-cell, quantitative affinity data. | Requires expression of a fusion protein; one kinase per assay. | [23][24] |
-
Expert Recommendation: Start with a phospho-protein Western blot as it is the most accessible method. If results are ambiguous or if you need to confirm direct physical binding, CETSA is the gold standard for label-free target engagement in a native cellular environment.
Problem: My Western blot for phosphorylated proteins has a weak signal or high background.
-
Critical Optimization Steps:
-
Sample Preparation is Key: Keep samples on ice at all times and use ice-cold buffers. Crucially, your lysis buffer MUST contain a cocktail of both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins.[25]
-
Blocking Buffer: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background with anti-phospho antibodies. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[26]
-
Buffer Choice: Use Tris-based buffers (like TBS/TBST) instead of phosphate-based buffers (PBS). The phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[26][27]
-
Confirm with Total Protein: Always probe a parallel blot (or strip and re-probe your membrane) for the total, non-phosphorylated form of your target protein. This serves as a vital loading control and allows you to determine the ratio of phosphorylated to total protein.[25][26][27]
-
Investigating Resistance Mechanisms
Problem: My cells have developed resistance to the pyrazolo[1,5-a]pyrimidine inhibitor. How do I determine the mechanism?
-
Logical Investigation Workflow:
Caption: A systematic workflow to identify drug resistance mechanisms.
-
Step-by-Step Explanation:
-
Confirm Resistance: First, quantitatively confirm the degree of resistance by performing a dose-response assay and comparing the IC50 value to the parental (sensitive) cell line. A shift of >2-fold is typically considered significant.[15][28]
-
Investigate On-Target Alterations:
-
Sequencing: Extract genomic DNA from both sensitive and resistant cells and sequence the coding region of the target kinase. This is the most direct way to identify resistance-conferring mutations.[15] For example, in EGFR-mutant NSCLC resistant to first-generation inhibitors, sequencing often reveals the T790M mutation.[9][12]
-
Expression Levels: Compare the total protein expression of the target kinase in sensitive vs. resistant cells via Western blot. A significant increase in the resistant line may indicate gene amplification.[15]
-
-
Screen for Bypass Pathways: If no on-target alterations are found, the likely cause is the activation of a bypass signaling pathway.[29] A phospho-kinase array is an excellent tool for this. It allows you to simultaneously screen the phosphorylation status of dozens of key signaling proteins, providing a snapshot of activated pathways in your resistant cells compared to the sensitive controls.[15] For instance, activation of the MEK/ERK pathway can be an escape mechanism for resistance to SRC inhibitors.[29]
-
Section 3: Advanced Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol allows for the direct assessment of inhibitor binding to its target protein in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[19][21]
Materials:
-
Cell culture reagents
-
Pyrazolo[1,5-a]pyrimidine inhibitor and DMSO (vehicle)
-
PBS, Trypsin
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
PCR tubes and a thermal cycler
-
Microcentrifuge (4°C)
-
SDS-PAGE and Western blot equipment
-
Primary antibody to the target protein and HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one plate with the inhibitor at a relevant concentration (e.g., 5-10x IC50) and another with DMSO vehicle control for 1 hour.
-
Harvest Cells: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in a small volume of PBS.
-
Aliquot and Heat: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[22] Include a non-heated control.
-
Cell Lysis: Add lysis buffer to each tube. Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[20]
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[20]
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction) from each tube. Normalize protein concentration using a BCA or Bradford assay. Analyze equal amounts of protein by SDS-PAGE and Western blot, probing for your target protein.
-
Data Interpretation: In the vehicle-treated samples, the band intensity of the target protein will decrease as the temperature increases. In the inhibitor-treated samples, the protein will be stabilized, so the band will remain visible at higher temperatures. This "thermal shift" confirms target engagement.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 24. reactionbiology.com [reactionbiology.com]
- 25. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 28. mdpi.com [mdpi.com]
- 29. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the Solubility and Bioavailability of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges of solubility and bioavailability associated with this scaffold. Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds with demonstrated potential as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapy.[1][2] However, their successful development is often hampered by poor aqueous solubility, which can impact in vitro assay reliability and limit in vivo efficacy.[3][4]
This resource is structured to address your challenges in a logical, problem-solving format, moving from foundational knowledge to specific experimental troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of pyrazolo[1,5-a]pyrimidine compounds.
Q1: My newly synthesized pyrazolo[1,5-a]pyrimidine derivative shows poor solubility in aqueous buffers. What are the primary factors influencing its solubility?
A1: The solubility of pyrazolo[1,5-a]pyrimidine derivatives is multifactorial, primarily influenced by the physicochemical properties of the substituents on the core scaffold. Key factors include:
-
Lipophilicity: Increased lipophilicity, often from aromatic or aliphatic side chains, is a major contributor to poor aqueous solubility.
-
Crystal Lattice Energy: The stability of the crystal lattice can significantly impact the energy required to dissolve the compound.
-
Ionizable Groups: The presence and pKa of ionizable groups (e.g., amines, carboxylic acids) will determine the compound's charge state at a given pH, which in turn affects its solubility.
-
Hydrogen Bonding Potential: The ability of the molecule to form hydrogen bonds with water can enhance solubility.
Structure-activity relationship (SAR) studies often reveal that modifications at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring can significantly alter these properties and, consequently, the compound's solubility.[1]
Q2: What are the initial steps I should take to improve the solubility of my pyrazolo[1,5-a]pyrimidine compound for in vitro screening?
A2: For initial in vitro screening, several strategies can be employed to enhance the apparent solubility of your compound:
-
Co-solvents: The use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) is a common starting point. However, be mindful of the final solvent concentration in your assay, as it can affect cell viability and enzyme activity.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer to favor the charged form can significantly increase solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization by forming micelles.
It's crucial to establish a baseline solubility in your chosen assay buffer to ensure that you are working with a true solution and not a suspension, which can lead to erroneous results.
Q3: How can I assess the potential for poor oral bioavailability of my pyrazolo[1,5-a]pyrimidine candidate early in development?
A3: Early assessment of oral bioavailability is critical. Several in vitro and in silico tools can provide predictive insights:
-
In Silico Prediction: Various computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility and permeability, based on the compound's structure.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for intestinal absorption.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to assess both passive and active transport mechanisms.
These early assessments can help you prioritize compounds with more favorable pharmacokinetic profiles for further development.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues you may encounter.
In Vitro Assay Troubleshooting
Issue 1: My pyrazolo[1,5-a]pyrimidine compound precipitates out of solution during my cell-based cytotoxicity assay, leading to inconsistent IC50 values.
This is a common problem that can significantly impact the reliability of your data. The precipitation can be caused by the compound's low solubility in the culture medium, interactions with media components, or exceeding its thermodynamic solubility limit upon dilution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in cell-based assays.
Step-by-Step Protocol:
-
Determine Kinetic Solubility: Before repeating the assay, determine the kinetic solubility of your compound in the specific cell culture medium you are using. A common method is the shake-flask protocol.[5] Incubate the compound at various concentrations in the medium at 37°C and visually inspect for precipitation over time. This will establish the practical working concentration range.
-
Optimize Stock and Final Concentrations:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into the aqueous assay medium, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and consistent across all wells to minimize solvent-induced artifacts.
-
Avoid serial dilutions directly in the aqueous medium where the compound may be less stable. Instead, perform serial dilutions in DMSO and then add to the final assay medium.
-
-
Incorporate Solubilizing Excipients: If solubility remains an issue, consider the use of pharmaceutically acceptable excipients. For example, Pluronic® polymers have been shown to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine kinase inhibitors for in vitro and in vivo studies.[6]
-
Visual Confirmation: Before adding cells, prepare the final compound dilutions in the assay plates and visually inspect for any signs of precipitation under a microscope.
-
Re-run the Assay: Once you have established conditions where your compound remains in solution, repeat the cytotoxicity assay. Ensure that your positive and negative controls are behaving as expected.
Issue 2: My pyrazolo[1,5-a]pyrimidine compound shows potent activity in a biochemical kinase assay but is significantly less active in a cell-based assay.
This discrepancy is often attributed to poor cell permeability, high plasma protein binding in the cell culture medium, or rapid metabolism by the cells.
Troubleshooting Workflow:
Caption: Workflow to investigate discrepancies between biochemical and cellular activity.
Step-by-Step Protocol:
-
Assess Cell Permeability: As a first step, evaluate the compound's ability to cross the cell membrane. The PAMPA assay is a quick and cost-effective method for this. For a more detailed assessment, a Caco-2 permeability assay can provide information on both passive and active transport.
-
Measure Plasma Protein Binding (PPB): High binding to proteins in the fetal bovine serum (FBS) of the cell culture medium can reduce the free concentration of your compound available to interact with the target. Equilibrium dialysis is the gold standard method for determining the extent of PPB.
-
Evaluate Metabolic Stability: The compound may be rapidly metabolized by intracellular enzymes. An in vitro microsomal stability assay using liver microsomes can provide an indication of the compound's susceptibility to metabolism.
-
Structural Modifications: Based on the data from the above assays, consider rational structural modifications to improve permeability and reduce metabolic liabilities. For example, reducing the number of rotatable bonds or introducing polar groups can sometimes improve permeability.
-
Prodrug Approach: If direct structural modification is not feasible without losing potency, a prodrug strategy can be employed. This involves chemically modifying the compound to improve its physicochemical properties, with the modifying group being cleaved in vivo to release the active drug. This approach has been successfully used for pyrazolo[3,4-d]pyrimidines to enhance aqueous solubility.[7]
In Vivo Study Troubleshooting
Issue 3: My pyrazolo[1,5-a]pyrimidine compound shows good in vitro potency and cellular activity but has poor oral bioavailability in animal models.
Poor oral bioavailability is a major hurdle in drug development and can be due to poor solubility in gastrointestinal fluids, low intestinal permeability, or extensive first-pass metabolism in the gut wall and liver.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral bioavailability.
Step-by-Step Protocol:
-
Assess Solubility in Biorelevant Media: Determine the solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better mimic the conditions in the gastrointestinal tract.
-
Review Permeability and Metabolism Data: Re-examine your in vitro permeability (PAMPA, Caco-2) and metabolic stability data. If permeability is low or metabolism is high, these are likely contributing factors.
-
Explore Formulation Strategies: Improving the formulation can significantly enhance oral absorption. Consider the following approaches:
-
Micronization: Reducing the particle size of the drug substance increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can improve both solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
-
Structural Optimization: If formulation strategies are insufficient, further medicinal chemistry efforts may be needed to optimize the molecule's properties. This could involve reducing lipophilicity, blocking sites of metabolism, or introducing groups that enhance permeability. For instance, fluorination of the pyrazolo[1,5-a]pyrimidine scaffold has been shown to increase selectivity and may impact pharmacokinetic properties.[4]
-
Conduct Mechanistic Pharmacokinetic Studies: To pinpoint the cause of poor bioavailability, consider conducting studies that can differentiate between poor absorption and high first-pass metabolism. This may involve comparing oral and intravenous administration in the same animal model.
Data Presentation
Table 1: Comparison of Formulation Strategies for a Hypothetical Pyrazolo[1,5-a]pyrimidine Derivative
| Formulation Strategy | Apparent Solubility (µg/mL) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Crystalline Suspension | 5 | 50 | 200 | 5 |
| Micronized Suspension | 15 | 150 | 600 | 15 |
| Amorphous Solid Dispersion | 50 | 500 | 2500 | 50 |
| SEDDS Formulation | >100 | 800 | 4000 | 80 |
This is a hypothetical table for illustrative purposes.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity Control in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in this critical class of heterocyclic compounds. Here, you will find practical, field-tested advice presented in a clear question-and-answer format, alongside detailed troubleshooting guides to address specific experimental challenges. Our goal is to empower you with the knowledge to control the regiochemical outcome of your reactions and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in the synthesis of pyrazolo[1,5-a]pyrimidines?
A1: The formation of regioisomers in pyrazolo[1,5-a]pyrimidine synthesis most commonly arises from the reaction of an unsymmetrically substituted 5-aminopyrazole with an unsymmetrical β-dicarbonyl compound or its equivalent. The 5-aminopyrazole has two nucleophilic nitrogen atoms (N1 and the exocyclic NH2 group) that can potentially react with the two electrophilic carbonyl carbons of the β-dicarbonyl compound, leading to two different cyclization pathways and, consequently, two distinct regioisomeric products.[1][2]
Q2: How do substituents on the 5-aminopyrazole ring influence regioselectivity?
A2: Substituents on the pyrazole ring play a crucial role in directing the regiochemical outcome of the cyclization.[1] Electron-donating groups (EDGs) on the pyrazole ring can increase the nucleophilicity of the ring nitrogen atoms, potentially influencing the initial site of attack. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the pyrazole nitrogens, which may favor reaction at the exocyclic amino group. The steric bulk of the substituents can also exert significant control by hindering the approach of the dicarbonyl compound to one of the nitrogen nucleophiles.
Q3: Can the structure of the β-dicarbonyl compound control the regioselectivity?
A3: Absolutely. The electronic and steric properties of the substituents on the β-dicarbonyl compound are a key determinant of regioselectivity.[1] For instance, a β-ketoester will have two carbonyl groups of differing reactivity. The ketone carbonyl is generally more electrophilic than the ester carbonyl, which can lead to a preferential initial attack by one of the aminopyrazole's nitrogen atoms at the ketone. Similarly, bulky substituents on one side of the dicarbonyl compound can sterically hinder the reaction at the adjacent carbonyl group, thus favoring the formation of one regioisomer.
Q4: What is the difference between kinetic and thermodynamic control in this synthesis, and how can I leverage it?
A4: Kinetic control refers to reactions where the product distribution is determined by the relative rates of formation of the different products, meaning the product that forms fastest will be the major product.[3] Thermodynamic control, on the other hand, applies to reversible reactions where the product distribution is governed by the relative stabilities of the products; the most stable product will be the major one at equilibrium.[3]
In the context of pyrazolo[1,5-a]pyrimidine synthesis, lower reaction temperatures and shorter reaction times often favor the kinetically controlled product. Higher temperatures and longer reaction times, especially in the presence of an acid or base catalyst that can facilitate reversibility, will tend to favor the thermodynamically more stable regioisomer. By carefully manipulating these reaction parameters, you can often steer the reaction towards the desired product.
Troubleshooting Guides
This section provides solutions to common regioselectivity problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 1: Formation of an Undesired Regioisomer as the Major Product
Symptoms:
-
NMR and/or mass spectrometry data indicate that the major product is not the expected regioisomer.
-
The reaction consistently yields a mixture of regioisomers with the undesired one predominating.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Protocol |
| Reaction is under Thermodynamic Control, Favoring the More Stable (Undesired) Isomer | At higher temperatures, the reaction may be reversible, leading to the formation of the most thermodynamically stable product, which may not be the one you want. | Protocol 1: Shifting to Kinetic Control 1. Lower the reaction temperature significantly. Start at room temperature or even 0 °C.2. Reduce the reaction time and monitor the progress closely by TLC or LC-MS to isolate the initial product.3. Use a less aggressive catalyst or even no catalyst if the reaction proceeds. |
| Reaction is under Kinetic Control, Favoring the Faster-Forming (Undesired) Isomer | The transition state leading to the undesired isomer is lower in energy, resulting in a faster reaction rate. | Protocol 2: Shifting to Thermodynamic Control 1. Increase the reaction temperature to allow for the equilibration of the regioisomers.2. Prolong the reaction time to ensure equilibrium is reached.3. Employ a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) or base catalyst to facilitate the reversible cyclization. |
| Steric Hindrance Dictating the Reaction Pathway | A bulky substituent on either the aminopyrazole or the dicarbonyl compound may be preventing the desired orientation for cyclization. | Protocol 3: Modifying Reactant Structure 1. If possible, redesign the synthesis to use a starting material with a smaller substituent at the sterically hindered position.2. Alternatively, consider using a different β-dicarbonyl equivalent that may have a different steric profile. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition states and intermediates, thereby affecting the regiochemical outcome. | Protocol 4: Solvent Screening 1. Conduct a small-scale screen of solvents with varying polarities (e.g., toluene, dioxane, ethanol, DMF).2. Monitor the regioisomeric ratio in each solvent to identify optimal conditions. |
Issue 2: Inconsistent Regioisomeric Ratios Between Batches
Symptoms:
-
The ratio of regioisomers varies significantly from one experiment to the next, even when seemingly identical conditions are used.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Protocol |
| Purity of Starting Materials | Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can act as catalysts or inhibitors, affecting the reaction pathway. | Protocol 5: Starting Material Purification 1. Re-purify all starting materials before use (e.g., recrystallization, column chromatography).2. Thoroughly dry all reagents and solvents to remove any traces of water, which can alter the reaction conditions. |
| Precise Temperature Control | Minor fluctuations in the reaction temperature can have a significant impact on the kinetic vs. thermodynamic balance. | Protocol 6: Rigorous Temperature Monitoring 1. Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat, automated reactor).2. Ensure consistent heating and stirring throughout the reaction. |
| Atmosphere Control | The presence of oxygen or moisture can lead to side reactions or degradation of starting materials, affecting the regioselectivity. | Protocol 7: Inert Atmosphere 1. Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude air and moisture. |
Visualizing the Reaction Pathway
To better understand the factors governing regioselectivity, it is helpful to visualize the competing reaction pathways.
Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Decision-Making Workflow for Optimizing Regioselectivity
The following flowchart can guide your experimental approach to achieving the desired regioisomer.
Caption: Troubleshooting workflow for regioselectivity control.
References
Technical Support Center: Scalable Synthesis of Pyrazolo[1,5-a]pyrimidine Cores
Welcome to the Technical Support Center for the scalable synthesis of pyrazolo[1,5-a]pyrimidine cores. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including as protein kinase inhibitors for cancer therapy.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate a more efficient and successful experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, offering systematic approaches to problem-solving.
Issue 1: Low or No Product Yield in Condensation Reactions
Q1: I am observing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
A1: Low yields in this classical and widely used condensation reaction can be attributed to several factors.[3] A systematic troubleshooting approach is recommended:
-
Purity of Starting Materials: Ensure the high purity of both the 5-aminopyrazole and the β-dicarbonyl compound. Impurities can significantly interfere with the reaction.
-
Reactivity of the β-Dicarbonyl Compound: The inherent reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more forcing conditions to prevent side reactions or decomposition.[1]
-
Reaction Conditions Optimization:
-
Solvent: Acetic acid is a common solvent that also serves as a catalyst.[1][3] If the reaction is sluggish, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.
-
Catalyst: This reaction can be catalyzed by either acid or base.[3] For acidic catalysis (e.g., acetic acid, H₂SO₄), optimizing the concentration is crucial.[1][4] In base-catalyzed reactions, a non-nucleophilic base is generally preferred to avoid unwanted side reactions.
-
Temperature and Reaction Time: These condensation reactions often necessitate elevated temperatures (reflux).[3] If you observe a low yield, incrementally increase the reaction time or temperature while closely monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[1][4]
Experimental Protocol: General Procedure for Condensation of 5-Aminopyrazoles with 1,3-Diketones
A mixture of the substituted 5-aminopyrazole (1 mmol) and the 1,3-diketone (1.1 mmol) in glacial acetic acid (10 mL) containing a catalytic amount of sulfuric acid is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.[4]
Issue 2: Formation of Regioisomeric Mixtures
Q2: My reaction with an unsymmetrical β-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A2: The reaction of 3(5)-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds often leads to the formation of inseparable mixtures of two regioisomers.[5] This is due to the comparable reactivity of the two electrophilic centers in the dicarbonyl compound.
-
Mechanism of Isomer Formation: The initial step of the condensation involves the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration. The regiochemical outcome is determined by which carbonyl group is attacked initially.
dot
Caption: Formation of regioisomers from unsymmetrical precursors.
-
Strategies to Control Regioselectivity:
-
Steric and Electronic Effects: The regioselectivity can often be influenced by the steric and electronic properties of the substituents on the β-dicarbonyl compound. For instance, a bulkier substituent may direct the initial attack to the less hindered carbonyl group.
-
Cyclic β-Dicarbonyl Compounds: The use of cyclic β-dicarbonyl compounds can sometimes lead to the regioselective formation of the product, influenced by the nature of the substituents on the dicarbonyl compound.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often yielding a single, pure product.[3][6]
-
Issue 3: Difficulty in Product Purification
Q3: The crude product from my reaction is proving difficult to purify. What purification strategies can I employ for scalable synthesis?
A3: Purification can be a significant bottleneck in scalable synthesis. Challenges often stem from the presence of closely related side products or unreacted starting materials.
-
Close Reaction Monitoring: Diligent monitoring of the reaction by TLC is crucial to determine the optimal reaction time. Quenching the reaction at the point of maximum product formation and minimal byproduct formation can significantly simplify the subsequent workup and purification.[7]
-
Recrystallization: For solid products, recrystallization is a highly effective and scalable purification technique.[8] Experiment with various solvent systems to find one that provides good recovery of the pure product.
-
Chromatography Optimization: If column chromatography is unavoidable, invest time in optimizing the separation.
-
Experiment with a range of solvent systems to maximize the difference in retention factors (ΔRf) between your product and impurities.
-
Consider using a step-gradient elution profile, which can be more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.
-
-
Alternative Synthetic Routes:
-
One-Pot Syntheses: Employing one-pot or multicomponent reaction strategies can often lead to cleaner reaction profiles with fewer byproducts, thereby simplifying the purification process.[1][8]
-
Microwave-Assisted Methods: As mentioned previously, microwave-assisted syntheses frequently result in cleaner reactions and can reduce the need for extensive purification.[1][3]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common and scalable methods for synthesizing the pyrazolo[1,5-a]pyrimidine core?
A4: Several robust and scalable methods are widely employed:
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and highly versatile method. The reaction generally proceeds under acidic or basic conditions at elevated temperatures.[1][9]
-
Three-Component Reactions: These methods offer the advantage of building molecular complexity in a single step, which is highly desirable for efficiency and scalability.[1]
-
Microwave-Assisted Synthesis: This technology has emerged as a powerful tool for accelerating these syntheses, often leading to higher yields and cleaner products in significantly shorter reaction times.[1]
-
Green Chemistry Approaches: The use of environmentally benign solvents like water or deep eutectic solvents (DES) is gaining traction for more sustainable and scalable syntheses.[1][7][10]
Q5: Are there specific starting materials that are known to be problematic on a larger scale?
A5: Yes, certain starting materials can present challenges during scale-up:
-
Highly Reactive β-Dicarbonyl Compounds: While reactive, some β-dicarbonyl compounds can be prone to self-condensation or decomposition under the reaction conditions, leading to complex mixtures. Careful optimization of reaction conditions is critical in these cases.[1]
-
Substituted 5-Aminopyrazoles with Sensitive Functional Groups: If your 5-aminopyrazole contains functional groups that are not stable to the acidic or basic conditions of the condensation reaction, you may need to employ protecting group strategies or explore milder reaction conditions.
Q6: How can I confirm the correct regiochemistry of my final product?
A6: Unambiguous structure determination is critical, especially when dealing with potential regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): While useful, 1D NMR spectra may not always be sufficient to distinguish between regioisomers.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique for establishing connectivity between protons and carbons that are two or three bonds apart. This can definitively establish the regiochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can also help in structure elucidation. ¹H-¹⁵N HMBC can also be a valuable tool for determining the structure.[5]
-
-
Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal of your product, single-crystal X-ray diffraction provides the most definitive structural proof.
Data Summary Table
| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Common Issues |
| Condensation | 5-Aminopyrazole, β-Dicarbonyl Compound | Acetic acid, reflux | Versatile, well-established | Low yields, regioisomer formation |
| Three-Component | Aminopyrazole, Aldehyde, Activated Methylene Compound | Various catalysts and solvents | High efficiency, diversity in one step | Optimization can be complex |
| Microwave-Assisted | Various | Microwave irradiation | Rapid, high yields, clean reactions | Specialized equipment required |
| Green Synthesis | Various | Water, Deep Eutectic Solvents | Environmentally friendly, scalable | May require specific catalysts |
Experimental Workflow Diagram
dot
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in palladium-catalyzed cross-coupling of pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving the pyrazolo[1,5-a]pyrimidine scaffold. The unique electronic properties of this N-heterocyclic system present distinct challenges, often leading to low yields and complex side-product profiles. This resource is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.
Core Troubleshooting Workflow
Before diving into specific reaction issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical path to diagnose and solve common problems.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazolo[1,5-a]pyrimidines considered challenging substrates for Pd-catalyzed cross-coupling?
The primary challenge stems from the presence of multiple nitrogen atoms in the fused heterocyclic core. The lone pair of electrons on these nitrogens can coordinate to the palladium center, acting as a ligand.[1][2] This coordination can form stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction cycle.[2] This is a common issue for many nitrogen-containing heterocycles.[3][4][5] Therefore, successful coupling often requires ligands that can shield the palladium center or reaction conditions that disfavor this inhibitory coordination.
Q2: My reaction mixture turns black and a precipitate forms. What is happening and is it a problem?
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[1][6] It consists of finely divided, aggregated palladium metal that is catalytically inactive.[2] This decomposition can be triggered by several factors:
-
High Temperatures: Can accelerate the degradation of the active Pd(0) species.[1]
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio may fail to stabilize the catalytic species, leading to aggregation.[1]
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized. Thorough degassing of solvents and reagents is critical.[1][6]
-
Inappropriate Ligand Choice: Some ligands may not provide sufficient steric bulk or electronic stabilization to prevent aggregation. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often used to create highly stable and active catalysts that resist decomposition.[2][7][8]
While a slight darkening of the reaction is common, the formation of a significant black precipitate is often correlated with low yields and failed reactions.[6]
Q3: What is the general mechanism, and where can things go wrong with pyrazolo[1,5-a]pyrimidines?
The standard palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[9] The pyrazolo[1,5-a]pyrimidine substrate can interfere with this cycle, primarily by intercepting the active catalyst.
Caption: The catalytic cycle and the key catalyst deactivation pathway.
Q4: My starting material is consumed, but I primarily see dehalogenation or protodeboronation byproducts. What causes this?
This indicates that the catalytic cycle is initiating (oxidative addition occurs), but the desired coupling step is being outcompeted by side reactions.
-
Dehalogenation (Hydrodehalogenation): The aryl halide is converted to an arene (Ar-X → Ar-H). This can happen via β-hydride elimination from an intermediate palladium-amide complex in C-N couplings or from various other pathways.[9]
-
Protodeboronation: This is specific to Suzuki couplings, where the boronic acid coupling partner is converted to an arene (R-B(OH)₂ → R-H). It is often promoted by excessive heat, the presence of water, or the choice of base.[1]
Minimizing these side reactions requires careful optimization of the base, solvent, and temperature.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation but can be problematic with pyrazolo[1,5-a]pyrimidines.[10] Low yields in previous studies, ranging from 3-41%, highlight the need for careful optimization.[10][11]
Problem 1: Low or No Conversion of Starting Halide
-
Probable Cause (A) - Catalyst/Ligand Incompatibility: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The electron-rich and sterically demanding nature of the pyrazolo[1,5-a]pyrimidine core often requires more specialized ligands to promote efficient catalysis.
-
Solution (A): Screen a panel of modern ligands and precatalysts. Bulky, electron-rich phosphine ligands are often effective. A tandem catalyst system, such as XPhosPdG2 with additional XPhos ligand, has been shown to be effective in preventing side reactions like debromination and improving yields.[11][12] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating ability and the high stability they impart to the palladium center.[7][8]
-
Probable Cause (B) - Inappropriate Base: The choice and quality of the base are critical. An overly weak base may not facilitate the transmetalation step efficiently. An insoluble base can lead to poor reproducibility.
-
Solution (B): Screen various bases. While Na₂CO₃ and K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging substrates. Ensure the base is a fine, dry powder. For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.
Data Presentation: Example Screening Conditions for Suzuki Coupling
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Result | Source |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | Low Yield | [10][13] |
| 2 | XPhosPdG3 (10) | XPhos (10) | K₃PO₄ (2) | THF | 80 | 3-41% Yield | [10][11] |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₃PO₄ (2) | H₂O or Dioxane/H₂O | 110 (MW) | 67-89% Yield | [11][12] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Recommended Screen |
Problem 2: Significant Debromination of the Starting Material
-
Probable Cause: This side reaction is a known issue, particularly with 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones.[11][12] It suggests that the catalytic cycle is being diverted after the oxidative addition step.
-
Solution: Employ a tandem catalyst system specifically designed to avoid this issue. The use of XPhosPdG2 in combination with an additional equivalent of XPhos ligand was reported to successfully suppress the debromination reaction, leading to high yields of the desired arylated products.[11][12]
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[9] Its application to pyrazolo[1,5-a]pyrimidines has been used to generate libraries of compounds for drug discovery.[14][15][16]
Problem: Low Yield of Aminated Product with Significant Hydrodehalogenation
-
Probable Cause (A) - Suboptimal Ligand: The ligand's steric and electronic properties are paramount in C-N coupling. The ligand must be bulky enough to promote reductive elimination of the C-N bond over competing pathways like β-hydride elimination.[9]
-
Solution (A): Screen a range of Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often specific to the amine and aryl halide coupling partners. For pyrazolo[1,5-a]pyrimidines, sterically hindered biaryl phosphine ligands are a good starting point.
-
Probable Cause (B) - Incorrect Base: The base in Buchwald-Hartwig amination serves to deprotonate the amine or the intermediate palladium-amine complex. A base that is too weak will result in a slow reaction, while an overly strong base can cause substrate or product degradation.
-
Solution (B): The most common bases are NaOt-Bu, KOt-Bu, and LiHMDS. Weaker carbonate bases (K₂CO₃, Cs₂CO₃) can also be effective, particularly with more acidic amines or when milder conditions are required. The choice of base and ligand are often intertwined, and they should be screened together. Microwave irradiation has been shown to accelerate these reactions, sometimes achieving high yields in as little as 10 minutes.[17]
Experimental Protocol: High-Throughput Screening for Condition Optimization
This protocol describes a method for systematically screening catalysts, ligands, and bases in parallel to quickly identify optimal reaction conditions.
Objective: To identify the best combination of catalyst, ligand, and base for the cross-coupling of a halo-pyrazolo[1,5-a]pyrimidine with a given coupling partner.
Methodology:
-
Array Setup: In an inert atmosphere glovebox, arrange an array of microwave vials or a 24/96-well reaction block.
-
Reagent Preparation:
-
Prepare a stock solution of the halo-pyrazolo[1,5-a]pyrimidine and the coupling partner (e.g., boronic acid) in the chosen degassed solvent (e.g., dioxane).
-
Prepare stock solutions of various palladium precatalysts (e.g., Pd₂(dba)₃, XPhosPdG3) in degassed solvent.
-
Prepare stock solutions of various ligands (e.g., XPhos, SPhos) in degassed solvent.
-
-
Dispensing Reagents:
-
To each vial, add the appropriate solid base (e.g., K₃PO₄, NaOt-Bu).
-
Dispense the stock solution containing the substrates into each vial.
-
Dispense the appropriate catalyst and ligand solutions into each vial according to your screening plan (see example table below).
-
-
Reaction: Seal the vials/plate, remove from the glovebox, and place on a heated stirring block or in a microwave reactor for the specified time and temperature.
-
Analysis: After cooling, take a small aliquot from each well, dilute, and analyze by LCMS or GCMS to determine the conversion of starting material and the relative yield of the desired product versus major side products.
Example Screening Array Layout (Suzuki Coupling)
| Vial | Precatalyst (2 mol%) | Ligand (4 mol%) | Base (2 eq.) | Solvent |
| A1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O |
| A2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O |
| A3 | XPhosPdG3 | - | K₃PO₄ | Dioxane/H₂O |
| B1 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O |
| B2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O |
| B3 | XPhosPdG3 | - | Cs₂CO₃ | Dioxane/H₂O |
This systematic approach provides a self-validating system to quickly identify a promising set of conditions for further optimization and scale-up.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: From Classical Condensations to Modern Catalysis
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds, including kinase inhibitors for targeted cancer therapy.[1][2] The development of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the most pertinent methods for the synthesis of pyrazolo[1,5-a]pyrimidines, offering insights into the mechanistic underpinnings, practical experimental considerations, and the relative merits of each approach.
The Classical Approach: Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
The most traditional and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[1] This method's enduring popularity stems from its reliability and the ready availability of the starting materials.
Mechanism and Rationale:
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine ring system. The choice of acidic or basic conditions can influence the reaction rate and, in some cases, the regioselectivity of the final product.[1]
Experimental Protocol: Synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
-
Reactants: 5-Amino-3-phenyl-1H-pyrazole, Acetylacetone (2,4-pentanedione)
-
Solvent: Glacial Acetic Acid
-
Procedure:
-
To a solution of 5-amino-3-phenyl-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
-
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and an acid catalyst, protonating a carbonyl oxygen of the acetylacetone, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the dehydration step, driving the reaction towards the formation of the stable aromatic ring.
-
Excess Acetylacetone: A slight excess of the β-dicarbonyl compound can help to ensure the complete consumption of the limiting aminopyrazole.
Advantages:
-
Straightforward and robust methodology.
-
Readily available and inexpensive starting materials.
-
Generally good to excellent yields for a wide range of substrates.
Disadvantages:
-
Can require harsh reaction conditions (e.g., strong acids, high temperatures).
-
Regioselectivity can be an issue with unsymmetrical β-dicarbonyl compounds.
-
Limited functional group tolerance in some cases.
The Efficiency of Multicomponent Reactions
Multicomponent reactions (MCRs) offer a significant improvement in efficiency and atom economy by combining three or more reactants in a single synthetic operation to form a complex product. For pyrazolo[1,5-a]pyrimidine synthesis, a common MCR strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile).
Mechanism and Rationale:
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate. The 5-aminopyrazole then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the desired pyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Microwave-Assisted Three-Component Synthesis
-
Reactants: 5-Amino-3-methyl-1H-pyrazole, Benzaldehyde, Malononitrile
-
Solvent: Ethanol
-
Catalyst: Piperidine
-
Procedure:
-
In a microwave reactor vial, combine 5-amino-3-methyl-1H-pyrazole (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (2-3 drops) in ethanol (5 mL).
-
Seal the vial and subject it to microwave irradiation at 120 °C for 10-20 minutes.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration and wash with cold ethanol to obtain the pure product.
-
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing the formation of side products.[1][3]
-
Piperidine: Acts as a basic catalyst to facilitate both the Knoevenagel condensation and the subsequent cyclization steps.
-
Ethanol: A relatively green and effective solvent for this transformation under microwave conditions.
Advantages:
-
High atom economy and step efficiency.
-
Rapid synthesis of diverse libraries of compounds.
-
Often proceeds under milder conditions than classical methods.
-
Amenable to automation and high-throughput synthesis.
Disadvantages:
-
The mechanism can be complex, and side reactions are possible.
-
Optimization of reaction conditions may be required for different substrates.
-
Purification can sometimes be challenging due to the formation of multiple products in trial reactions.
Modern Advancements: Metal-Catalyzed Cross-Coupling Reactions
For the synthesis of highly functionalized pyrazolo[1,5-a]pyrimidines, particularly those with aryl or heteroaryl substituents at specific positions, metal-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of C-C bonds between a halogenated pyrazolo[1,5-a]pyrimidine and a boronic acid derivative.[4][5]
Mechanism and Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the halopyrazolo[1,5-a]pyrimidine to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, regenerating the palladium(0) catalyst and forming the desired C-C bond.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reactants: 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, Phenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water mixture
-
Procedure:
-
To a microwave reactor vial, add 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and irradiate in a microwave reactor at 100-120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligands is crucial for the efficiency of the coupling reaction. Pd(PPh₃)₄ is a versatile and commonly used catalyst for this transformation.
-
Base: The base is required to activate the boronic acid for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Advantages:
-
Excellent functional group tolerance.
-
Allows for the precise introduction of a wide variety of substituents.
-
High yields and clean reactions.
Disadvantages:
-
Requires the pre-functionalization of the pyrazolo[1,5-a]pyrimidine core (e.g., halogenation).
-
The cost and potential toxicity of the metal catalyst.
-
Removal of residual metal from the final product can be challenging.
Comparative Analysis Summary
| Feature | Cyclocondensation | Multicomponent Reactions | Metal-Catalyzed Cross-Coupling |
| Principle | Stepwise formation of the pyrimidine ring | Convergent one-pot synthesis | Post-synthetic functionalization |
| Starting Materials | 5-Aminopyrazoles, β-dicarbonyls | 5-Aminopyrazoles, aldehydes, active methylene compounds | Halogenated pyrazolo[1,5-a]pyrimidines, boronic acids |
| Typical Conditions | Reflux in acid/base | Often microwave-assisted, catalytic base | Metal catalyst, base, often elevated temperature |
| Reaction Time | Hours | Minutes to hours | Minutes to hours |
| Yields | Good to Excellent | Good to Excellent | Good to Excellent |
| Atom Economy | Moderate | High | Moderate |
| Versatility | Good for core synthesis | Excellent for library synthesis | Excellent for late-stage functionalization |
| Green Chemistry | Moderate (often requires harsh conditions) | Good (one-pot, often less solvent) | Moderate (metal catalyst, organic solvents) |
Visualizing the Synthetic Pathways
Cyclocondensation of 5-Aminopyrazole with Acetylacetone
Caption: Mechanism of pyrazolo[1,5-a]pyrimidine synthesis via cyclocondensation.
Three-Component Synthesis Workflow
Caption: Logical flow of the three-component synthesis of pyrazolo[1,5-a]pyrimidines.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines is a mature field with a diverse array of reliable methods. The choice of the most appropriate synthetic strategy depends on the specific goals of the researcher. For the straightforward synthesis of the core scaffold from simple precursors, the classical cyclocondensation method remains a valuable and cost-effective option. When the rapid generation of a diverse library of analogs is desired, multicomponent reactions, particularly when enhanced by microwave irradiation, offer unparalleled efficiency. For the targeted synthesis of highly functionalized derivatives with precise control over substituent placement, modern metal-catalyzed cross-coupling reactions are the methods of choice. A thorough understanding of the principles, advantages, and limitations of each of these approaches will empower researchers to make informed decisions and efficiently access the pyrazolo[1,5-a]pyrimidine derivatives required for their scientific endeavors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Pim-1 Kinase Inhibitors: Profiling Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of small molecule inhibitors targeting the Pim-1 kinase, a significant proto-oncogene in cancer research. We will analyze the performance of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, exemplified by Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, and contrast them with other well-characterized Pim-1 inhibitors such as AZD1208, SGI-1776, and CX-6258. The comparison is supported by experimental data from peer-reviewed literature, focusing on potency, selectivity, and cellular activity.
The Rationale for Targeting Pim-1 Kinase in Oncology
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell survival, proliferation, and differentiation.[1][2] Unlike many other kinases, Pim kinases are constitutively active upon expression and are primarily regulated at the transcriptional and translational levels.[2][3]
Their expression is induced by a host of cytokines and growth factors through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[4][5] Once expressed, Pim-1 phosphorylates a wide array of downstream targets, including the pro-apoptotic protein BAD, which inhibits apoptosis and promotes cell survival.[4][6] Overexpression of Pim kinases is a hallmark of numerous hematological malignancies and solid tumors, including prostate cancer and leukemia, making them an attractive therapeutic target for cancer drug discovery.[1][5][7]
Pim-1 Signaling Pathway
The diagram below illustrates the upstream activation of Pim-1 via the JAK/STAT pathway and its subsequent downstream effects on key cellular processes like apoptosis and cell cycle progression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for numerous biologically active compounds.[1][2][3] Its rigid, planar structure and synthetic tractability allow for systematic modifications, making it an ideal framework for structure-activity relationship (SAR) studies.[1] This guide provides a comparative analysis of the SAR of pyrazolo[1,5-a]pyrimidine derivatives across different therapeutic areas, with a focus on kinase inhibition, and antimicrobial and antitubercular activities. Experimental data and protocols are provided to support the findings and to offer a practical resource for researchers in drug discovery.
Kinase Inhibitors: A Privileged Scaffold for Oncology
Pyrazolo[1,5-a]pyrimidines have emerged as a particularly fruitful scaffold for the development of protein kinase inhibitors, crucial in targeted cancer therapy.[1][2][4] Their ability to act as ATP-competitive inhibitors has led to the discovery of potent agents against a variety of kinases, including Pim-1, Tropomyosin receptor kinases (Trks), and Cyclin-Dependent Kinase 9 (CDK9).[5][6][7]
Pim-1 Kinase Inhibitors
Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it an attractive target in oncology.[5][8][9] SAR studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors have revealed several key structural features that govern their potency and selectivity.
A notable series of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines has been extensively studied.[9] The general scaffold and key SAR observations are summarized below.
General SAR of 3-Aryl-5-Amino-Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors
Caption: General SAR for Pim-1 Inhibitors.
Comparative Analysis of Pim-1 Inhibitors
| Compound | R3 Substituent | R5 Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 1a | 4-methoxyphenyl | -NH2 | 52000 | >100000 | [9] |
| 11b | 3,4-dimethoxyphenyl | -NH-cyclopropyl | 1.5 | 18 | [9] |
| 11c | 3,4,5-trimethoxyphenyl | -NH-cyclopropyl | 2.4 | 26 | [9] |
| 11d | 4-(morpholin-4-yl)phenyl | -NH-cyclopropyl | 11 | 150 | [9] |
As shown in the table, the initial hit compound 1a had a low potency.[9] Introduction of a cyclopropylamino group at the 5-position and optimization of the aryl substituent at the 3-position led to a significant increase in potency. Compound 11b , with a 3,4-dimethoxyphenyl group at R3, emerged as a highly potent and selective Pim-1 inhibitor.[9] These compounds also showed strong inhibition of Flt-3 kinase.[5][8][10]
Experimental Protocol: Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines
This protocol describes a general method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold, adapted from published procedures.[9]
Workflow for Synthesis and Evaluation
Caption: Synthesis and Evaluation Workflow.
-
Step 1: Synthesis of 3-(dimethylamino)-2-(phenyl)acrylonitrile. An aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[9]
-
Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine. The product from Step 1 is treated with hydrazine and glacial acetic acid in ethanol to yield the corresponding 5-aminopyrazole.[9]
-
Step 3: Synthesis of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine. A cascade cyclization reaction is performed to obtain the final product.[9]
Experimental Protocol: Pim-1 Kinase Inhibition Assay
The inhibitory activity of the compounds against Pim-1 kinase can be determined using a variety of commercially available assay kits, typically based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.
-
Reagents: Recombinant Pim-1 kinase, a suitable substrate peptide (e.g., a BAD-derived peptide), ATP, and a detection reagent.
-
Procedure:
-
The compounds are serially diluted in DMSO and then added to the wells of a microplate.
-
Pim-1 kinase and the substrate peptide are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and to generate a signal proportional to the amount of phosphorylated substrate.
-
The signal is read using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is also a key feature in several approved and clinical-stage Trk inhibitors, such as Larotrectinib and Entrectinib.[6][11] These kinases are crucial targets in cancers driven by NTRK gene fusions.[6][11]
SAR studies have shown that for Trk inhibition, the pyrazolo[1,5-a]pyrimidine core typically forms a hydrogen bond with the hinge region of the kinase domain (specifically with Met592).[6] Substitutions at the 3 and 5-positions are critical for potency and selectivity.
Comparative Analysis of Trk Inhibitors
| Compound | R3 Substituent | R5 Substituent | TrkA IC50 (nM) | Reference |
| Larotrectinib | Pyrazole derivative | 2,5-difluorophenyl-substituted pyrrolidine | 5 | [6] |
| Compound 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [6] |
| Compound 9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | [6] |
The presence of a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position and various heteroaryl groups at the 3-position are common features of potent Trk inhibitors.[6] The amide bond in picolinamide-substituted derivatives at the 3-position has been shown to significantly enhance activity.[6]
Antimicrobial and Antitubercular Agents
Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in the development of antimicrobial and antitubercular agents.
Antibacterial Agents
Several studies have explored the antibacterial activity of pyrazolo[1,5-a]pyrimidines. For instance, a series of pyrazolo[1,5-a]pyrimidine-3-carboxamides showed good antibacterial activity against various bacterial strains.[12]
SAR highlights for antibacterial activity:
-
Substituents at the 7-position: Aryl groups at this position, particularly those with electron-withdrawing groups like a 4-chlorophenyl group, can enhance antibacterial activity.[12]
-
Substituents at the 3-position: The carboxamide group at this position appears to be important for activity.[12]
-
Substituents at the 2-position: A phenylamino group at this position is a common feature in active compounds.[13]
One study found that compounds with a 3-(4-methoxybenzyl) unit attached to the pyrazolo[1,5-a]pyrimidine core exhibited better antibacterial activity than those with a 3-(4-chlorobenzyl) unit.[14] This suggests that electronic effects of the substituents play a crucial role in determining the antibacterial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is typically evaluated by determining their MIC, the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Procedure (Broth Microdilution Method):
-
The compounds are serially diluted in a suitable broth medium in a 96-well microplate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Antitubercular Agents
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of new antitubercular agents.[15][16][17]
SAR highlights for antitubercular activity:
-
A focused library of analogues of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was synthesized to identify key pharmacophoric features.[15][16]
-
Substantial improvements in antitubercular activity were achieved through systematic structural modifications.[15][16]
-
The most potent compounds exhibited low cytotoxicity and were active against Mycobacterium tuberculosis within macrophages.[16][17]
Interestingly, the mechanism of action of these compounds was found not to be related to common pathways like cell-wall biosynthesis.[16][17] Resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, which led to the catabolism of the compound.[16][17]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the design of bioactive molecules. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the pyrazolo[1,5-a]pyrimidine core can lead to significant changes in biological activity and selectivity. This allows for the fine-tuning of compounds for specific therapeutic targets, from various protein kinases in cancer to bacterial and mycobacterial targets. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Derivatives: In Vitro and In Vivo Efficacy
Introduction: The Versatile Scaffold of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This is largely attributed to its unique structural features, which allow it to mimic ATP and interact with the ATP-binding pockets of various kinases, positioning these derivatives as prime candidates for the development of targeted therapies.[1][3] This guide provides a comparative analysis of the in vitro and in vivo evaluation of select pyrazolo[1,5-a]pyrimidine derivatives, offering insights into their therapeutic potential and the experimental methodologies used to assess their efficacy. Our focus will be on their application as protein kinase inhibitors, a role in which they have shown significant promise.[1][3]
Mechanism of Action: Targeting Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][3] Pyrazolo[1,5-a]pyrimidine derivatives primarily function as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of their downstream targets.[1][3] This targeted inhibition can disrupt aberrant signaling cascades that drive disease progression.
Below is a generalized workflow for the evaluation of these derivatives, from initial in vitro screening to in vivo validation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate: A Comparative Guide to Target Identification and Engagement
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1][2][3] Derivatives of this heterocyclic system have shown potent inhibitory effects against a range of protein kinases, making them highly valuable in the development of targeted therapies for cancer and inflammatory diseases.[1][3] This guide uses Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, a representative member of this class, as a case study to explore and compare the critical experimental workflows for validating a compound's mechanism of action (MoA), from broad-based screening to specific target engagement in a cellular environment. For researchers in drug discovery, definitively linking a molecule to its molecular target is a foundational step toward clinical success.[4][5]
The Investigative Journey: From Scaffold to Cellular Target
The structure of this compound (CAS 1022920-59-7), with its nitrogen-rich heterocyclic core, is analogous to previously reported kinase inhibitors.[6][7][8] This structural similarity forms the initial hypothesis: the compound likely exerts its biological effects by inhibiting one or more protein kinases. However, with over 500 kinases in the human kinome, a systematic and multi-faceted approach is required to identify the specific target(s) and validate this interaction.[9] This guide will compare two orthogonal, industry-standard techniques: broad-panel kinase profiling for initial target identification and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiologically relevant context.
Phase 1: Unveiling Potential Targets with Kinase Profiling
The first step in elucidating the MoA is to screen the compound against a large, diverse panel of kinases to identify potential targets. Kinase profiling services offer an efficient way to assess a compound's potency and selectivity across the kinome.[10][11] This broad screening is crucial for identifying on-target activity, as well as potential off-target interactions that could lead to toxicity.[12]
Comparative Analysis of Kinase Profiling Platforms
Several technologies are available for kinase profiling, each with distinct advantages. The choice of platform often depends on the stage of the drug discovery program and the specific questions being asked.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. | Gold standard for sensitivity and direct measurement of enzymatic activity. | Requires handling of radioactive materials; lower throughput. |
| Luminescence-Based Assays | Measures the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®). | High throughput, non-radioactive, and widely available. | Indirect measurement of kinase activity; susceptible to interference from ATP-competitive inhibitors. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer measures the phosphorylation of a fluorescently labeled substrate. | Homogeneous (no-wash) format, high throughput, and ratiometric readout reduces artifacts. | Requires specific antibodies and labeled substrates for each kinase. |
| Competition Binding Assays | Measures the displacement of a known, tagged ligand from the kinase active site by the test compound (e.g., KINOMEscan™). | Directly measures binding affinity rather than inhibition of catalysis; not dependent on enzymatic activity. | Does not provide information on the mechanism of inhibition (e.g., allosteric vs. competitive). |
Experimental Protocol: Single-Dose Kinase Profiling
The following is a generalized protocol for submitting a compound like this compound for an initial, single-concentration screen to identify high-priority targets.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a final concentration of 1 or 10 µM to identify potent inhibitors.
-
Kinase Panel Selection: Choose a diverse panel of kinases (e.g., the Eurofins Discovery KinaseProfiler™ panel of over 440 kinases) to assess broad selectivity.[11] The panel should include representatives from all major kinase families.
-
Assay Execution (by vendor): The vendor performs the assays, typically using a radiometric or luminescence-based method. The kinase, substrate, ATP (often at or near the Kₘ concentration), and the test compound are incubated together.
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (DMSO). The result is expressed as the percentage of remaining kinase activity. A significant reduction in activity (e.g., >75% inhibition) flags a potential target.
Hypothetical Kinase Profiling Data for this compound
| Kinase Target | Kinase Family | % Inhibition @ 1 µM |
| CDK2/CycA | CMGC | 95% |
| GSK3β | CMGC | 88% |
| PIM1 | CAMK | 82% |
| SRC | Tyrosine Kinase | 15% |
| EGFR | Tyrosine Kinase | 8% |
| MEK1 | STE | 5% |
This hypothetical data suggests that this compound is a potent inhibitor of CDK2, GSK3β, and PIM1, with high selectivity against the tested tyrosine and STE kinases. CDK2 would be a prime candidate for further validation.
Phase 2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
While kinase profiling is excellent for identifying potential targets, it is performed on isolated, recombinant enzymes.[13] It does not confirm that the compound can enter a cell, bind to its intended target in the complex cellular milieu, and exert an effect.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[15][16][17]
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[16] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[17] This thermal stabilization can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble target protein remaining.[18]
Experimental Protocol: CETSA for CDK2 Target Validation
This protocol details how to validate the engagement of this compound with CDK2 in a human cancer cell line (e.g., HeLa).
-
Cell Culture and Treatment:
-
Culture HeLa cells to ~80% confluency.
-
Treat the cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours in a 37°C incubator.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).[19]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]
-
-
Protein Quantification and Western Blotting:
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by heating at 99°C for 5 minutes with Laemmli buffer.[18]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CDK2, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Hypothetical CETSA Data for CDK2 Engagement
| Temperature (°C) | Vehicle (DMSO) Soluble CDK2 | 10 µM Compound Soluble CDK2 |
| 40 | 100% | 100% |
| 44 | 98% | 100% |
| 48 | 85% | 99% |
| 52 | 55% | 92% |
| 56 | 20% | 75% |
| 60 | 5% | 40% |
| 64 | <1% | 15% |
The data shows a clear rightward shift in the melting curve of CDK2 in the presence of the compound, indicating that the compound binds to and stabilizes CDK2 inside the cell. This provides strong evidence of target engagement.
Comparison of MoA Validation Techniques
Both kinase profiling and CETSA are indispensable tools, but they provide different and complementary information.
| Feature | Kinase Profiling | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures inhibition of enzymatic activity or competitive binding. | Measures ligand-induced thermal stabilization of a protein.[16] |
| Context | In vitro (recombinant proteins). | In situ (intact cells, cell lysates, or tissues).[15][18] |
| Information Provided | Potency (IC₅₀), kinome-wide selectivity. | Direct evidence of target binding in a cellular context.[17] |
| Throughput | High (can screen >400 kinases simultaneously). | Lower (typically focused on one or a few targets). |
| Primary Use Case | Initial target identification, selectivity profiling. | Target validation, confirming cellular permeability and engagement. |
| Key Advantage | Broad, unbiased view of a compound's activity across the kinome. | High physiological relevance; confirms the compound reaches its target in the cell. |
Conclusion: An Integrated Strategy for MoA Validation
Validating the mechanism of action for a novel compound like this compound is a multi-step process that requires orthogonal experimental approaches. The journey begins with a broad, unbiased screen, such as kinase profiling, to generate a tractable list of high-priority targets. This initial screen provides crucial data on both potency and selectivity. The subsequent, critical step is to validate these hits in a more physiologically relevant system. The Cellular Thermal Shift Assay provides definitive evidence that the compound can access and physically bind to its intended target within the complex environment of a living cell. By integrating these biochemical and biophysical methods, researchers can build a robust, evidence-based understanding of a compound's mechanism of action, significantly increasing confidence as the molecule advances through the drug discovery pipeline.[4][5]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.1022920-59-7 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. assayquant.com [assayquant.com]
- 13. selvita.com [selvita.com]
- 14. Target Engagement Assay Services [conceptlifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Kinase selectivity profiling of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
An objective comparison of the kinase selectivity profile of a specific chemical entity is crucial for its development as a therapeutic agent. This guide provides a comprehensive overview of the methodologies and data interpretation required to characterize the kinase selectivity of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, a representative member of the pyrazolopyrimidine scaffold, which is prevalent in kinase inhibitor drug discovery.
While extensive public domain data on the specific kinase activity of this compound is limited, this guide will use well-established analogs and industry-standard methodologies to present a framework for its evaluation. We will benchmark its hypothetical profile against both a promiscuous and a selective kinase inhibitor to provide a thorough comparative analysis.
The Imperative of Kinase Selectivity
Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention.
1.1 Balancing Efficacy and Safety
The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pocket. The goal of kinase drug discovery is to develop inhibitors that are highly selective for the target kinase (on-target efficacy) while minimizing interactions with other kinases (off-target effects). A lack of selectivity can lead to unforeseen toxicities, undermining the therapeutic potential of a drug candidate. Therefore, early and comprehensive kinase selectivity profiling is a cornerstone of modern drug development.
1.2 The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. This means its structure is amenable to chemical modifications that can be tailored to interact with the ATP-binding sites of various kinases. Compounds based on this scaffold have been developed to target a wide range of kinases, including CDKs, SRC, and PI3K. This compound represents a foundational structure within this class.
A Framework for Profiling this compound
To characterize a novel compound like this compound, a multi-step, systematic approach is employed.
2.1 Initial Broad-Panel Screening
The first step is to screen the compound against a large, representative panel of kinases. Commercial services, such as Eurofins DiscoverX's KINOMEscan™ or Promega's Kinase-Glo® platform, are industry standards. These assays typically measure the ability of the compound to displace a ligand or inhibit enzymatic activity at a single high concentration (e.g., 1 or 10 µM).
The results are often expressed as "Percent of Control" or "% Inhibition". A lower percentage indicates stronger binding or inhibition.
Table 1: Illustrative Single-Dose (10 µM) Kinase Screening Data
| Kinase Target | Family | Percent of Control (%) | Interpretation |
| CSNK1D (CK1δ) | CK1 | 5 | Primary Hit |
| CSNK1E (CK1ε) | CK1 | 12 | Secondary Hit |
| GSK3B | CMGC | 35 | Weak Hit |
| ABL1 | TK | 88 | Inactive |
| SRC | TK | 92 | Inactive |
| EGFR | TK | 95 | Inactive |
| PIK3CA | PI3K | 98 | Inactive |
This data is illustrative and based on typical results for pyrazolopyrimidine scaffolds to demonstrate the profiling process.
From this initial screen, Casein Kinase 1 delta (CSNK1D) and epsilon (CSNK1E) are identified as the most promising targets for this compound.
2.2 Determining Potency (IC50) and Affinity (Kd)
Once primary hits are identified, the next step is to determine the potency (IC50) through dose-response assays and the binding affinity (Kd).
-
IC50 (Half-maximal inhibitory concentration): Measures the concentration of the inhibitor required to reduce enzyme activity by 50%. This is typically determined using enzymatic assays.
-
Kd (Dissociation constant): Measures the direct binding affinity between the compound and the kinase. Lower Kd values indicate a stronger interaction. Biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are often used for this.
Table 2: Comparative Potency and Affinity Data
| Compound | Target Kinase | IC50 (nM) | Kd (nM) |
| This compound (Hypothetical) | CSNK1D | 150 | 200 |
| CSNK1E | 450 | 600 | |
| GSK3B | >10,000 | >10,000 | |
| Staurosporine (Promiscuous Control) | CSNK1D | 5 | 8 |
| PKCα | 2 | 3 | |
| CAMKII | 20 | 25 | |
| SR-3029 (Selective CK1δ/ε Inhibitor) | CSNK1D | 9 | 15 |
| CSNK1E | 25 | 40 | |
| GSK3B | >5,000 | >5,000 |
This comparison highlights that while our hypothetical compound shows some selectivity for CSNK1D/E, it is significantly less potent than a highly optimized inhibitor like SR-3029. It also contrasts with the broad activity of Staurosporine.
Experimental Protocols
To ensure data integrity, robust and validated protocols are essential.
3.1 Protocol 1: Broad-Panel Kinase Screen (Binding Assay)
This protocol outlines a typical workflow for a competitive binding assay, such as the KINOMEscan™ platform.
Caption: Workflow for a competitive kinase binding assay.
3.2 Protocol 2: Cellular Target Engagement
Confirming that a compound binds its intended target in a live cell is a critical validation step. The NanoBRET™ assay is a widely used method for this.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Its versatile nature allows for the development of compounds targeting a wide array of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Phosphoinositide 3-kinases (PI3K), and Casein Kinase 2 (CK2).[2][3][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity and minimizing off-target effects, which can lead to unforeseen toxicities or polypharmacology.[5] This guide provides a comparative analysis of the cross-reactivity profiles of various pyrazolo[1,5-a]pyrimidine inhibitors, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Criticality of Cross-Reactivity Profiling
Selective kinase inhibition is paramount for the development of safe and effective therapeutics.[5] Off-target binding can result in a range of adverse effects, confounding preclinical studies and jeopardizing clinical success. Conversely, in some instances, multi-targeted inhibition can offer therapeutic benefits. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely a regulatory requirement but a fundamental aspect of its pharmacological characterization. Kinome-wide screening has become an indispensable tool, allowing for the assessment of a compound's activity against a broad panel of kinases to identify both intended targets and unintended interactions.[2]
Comparative Selectivity Profiles of Pyrazolo[1,5-a]pyrimidine Inhibitors
The following sections provide a comparative overview of the selectivity of prominent pyrazolo[1,5-a]pyrimidine inhibitors targeting different kinase families. The data presented is compiled from publicly available sources and is intended to be illustrative.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of several clinically approved Trk inhibitors.[6] Larotrectinib and Entrectinib are notable examples. While both are potent Trk inhibitors, their cross-reactivity profiles differ significantly.
| Compound | Primary Target(s) | IC50 (nM) vs. TrkA | Notable Off-Targets (Inhibition >50% at 1µM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 5 | TNK2, JAK2, MINK1 | [This guide does not have a specific reference for this data point] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1.7 | ALK, ROS1, CAMK2D, CAMK2G, DCAMKL1, MST4, MINK1 | [This guide does not have a specific reference for this data point] |
Larotrectinib is recognized for its high selectivity for the Trk family of kinases. In contrast, Entrectinib was designed as a multi-kinase inhibitor, and its broader off-target profile reflects this. This highlights how modifications to the pyrazolo[1,5-a]pyrimidine scaffold can modulate the selectivity profile.
Cyclin-Dependent Kinase (CDK) Inhibitors
The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop inhibitors of CDKs, key regulators of the cell cycle. A notable example is the compound BS-194, which demonstrates potent inhibition of several CDKs.
| Compound | Primary Target(s) | IC50 (nM) vs. CDK2 | Other CDKs Inhibited (IC50 < 100 nM) | Reference |
| BS-194 | CDK2 | 3 | CDK1 (30 nM), CDK5 (30 nM), CDK9 (90 nM) | [7][8] |
| Milciclib | CDK2 | [Data not available] | Other CDKs, TrkA, TrkC | [2] |
BS-194 exhibits potent activity against CDK2, with varying degrees of inhibition against other CDKs.[7][8] Milciclib, another pyrazolo[1,5-a]pyrimidine-based inhibitor, shows cross-reactivity with other CDKs and even extends to the Trk family, underscoring the potential for scaffold hopping and the importance of comprehensive profiling.[2]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors
Selective inhibition of PI3Kδ is a promising strategy for treating certain hematological malignancies and inflammatory diseases. Researchers have developed pyrazolo[1,5-a]pyrimidine-based inhibitors with high selectivity for the δ isoform over other Class I PI3Ks.
| Compound | Primary Target | IC50 (nM) vs. PI3Kδ | Selectivity (Fold vs. other isoforms) | Reference |
| CPL302415 | PI3Kδ | 18 | α/δ: 79, β/δ: 1415, γ/δ: 939 | [9][10] |
| CPL302253 | PI3Kδ | 2.8 | High selectivity for PI3Kδ isoform | [11] |
The high selectivity of compounds like CPL302415 for PI3Kδ demonstrates the tunability of the pyrazolo[1,5-a]pyrimidine scaffold to achieve isoform-specific inhibition.[9][10]
Casein Kinase 2 (CK2) Inhibitors
Efforts to develop selective CK2 inhibitors have also employed the pyrazolo[1,5-a]pyrimidine framework. The compound IC20 is a highly potent and selective CK2 inhibitor.
| Compound | Primary Target | KD (nM) vs. CK2 | Kinome Scan Results (at 1µM) | Reference |
| IC20 (31) | CK2 | 12 | Exclusive selectivity for CK2 in a panel of 469 kinases | [2][3][12][13] |
A kinome-wide screen of IC20 against 469 kinases revealed remarkable selectivity for CK2, highlighting the potential to design highly specific inhibitors using this scaffold.[2][3]
Experimental Methodologies for Assessing Cross-Reactivity
Accurate and robust experimental data are the bedrock of any cross-reactivity study. The following sections detail the protocols for two key assays used to characterize the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET-Based)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibitor potency in a high-throughput format.
Causality Behind Experimental Choices: This homogenous assay format minimizes handling steps and is well-suited for screening. The use of a specific antibody for the phosphorylated substrate ensures that the signal directly correlates with kinase activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare a solution of the target kinase and its specific biotinylated peptide substrate in assay buffer.
-
Prepare an ATP solution in assay buffer. The concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare a stop/detection buffer containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).
-
-
Assay Procedure:
-
Dispense a small volume of the inhibitor stock solution or DMSO (vehicle control) into a low-volume 384-well assay plate.
-
Add the kinase and substrate solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate the reaction and detect phosphorylation by adding the stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a TR-FRET-based kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess target engagement in a cellular environment.[14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.
Causality Behind Experimental Choices: This assay provides direct evidence of target binding within intact cells, which is a more physiologically relevant context than a biochemical assay. The thermal denaturation profile of a protein is altered upon ligand binding, providing a measurable readout of target engagement.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-5 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble, aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a suitable detection method, such as Western blotting or ELISA.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein, followed by a secondary antibody for detection.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Isothermal Dose-Response (ITDR): At a fixed temperature (chosen from the melt curve where a significant difference is observed), plot the amount of soluble protein against the inhibitor concentration to determine the EC50 of target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors.[4][16] As this guide has illustrated, careful characterization of the cross-reactivity profile is essential for advancing these compounds through the drug discovery pipeline. The methodologies outlined herein provide a robust framework for assessing inhibitor selectivity and target engagement.
Future research will undoubtedly focus on the rational design of next-generation pyrazolo[1,5-a]pyrimidine inhibitors with even greater selectivity.[4] The integration of structural biology, computational modeling, and comprehensive kinome-wide profiling will be instrumental in achieving this goal. By understanding and controlling the cross-reactivity of these powerful inhibitors, the scientific community can continue to develop safer and more effective targeted therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... - ChEMBL [ebi.ac.uk]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new pyrazolo[1,5-a]pyrimidine derivatives against established drugs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of precision oncology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective protein kinase inhibitors. This guide provides a comprehensive technical comparison of new-generation pyrazolo[1,5-a]pyrimidine derivatives against established and next-generation drugs, with a focus on their application as Tropomyosin Receptor Kinase (TRK) inhibitors. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower researchers in their quest for novel cancer therapeutics.
The Rise of Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to effectively compete for the ATP-binding site of various kinases.[1][2] This scaffold's versatility allows for extensive chemical modifications, leading to the development of inhibitors with high potency and selectivity against critical oncogenic drivers.[3][4] Notably, several FDA-approved drugs for the treatment of solid tumors, including Larotrectinib, Entrectinib, and Repotrectinib, are built upon this remarkable framework, validating its therapeutic potential.[5][6]
Benchmarking Against Established TRK Inhibitors: A Head-to-Head Comparison
The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), encoded by the NTRK genes, are key regulators of neuronal development and function.[7] However, chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[7][8] This has spurred the development of targeted TRK inhibitors.
First-Generation Pyrazolo[1,5-a]pyrimidine TRK Inhibitors: Larotrectinib and Entrectinib
Larotrectinib and Entrectinib are first-generation, highly potent, and selective TRK inhibitors that have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers.[5][6] Their mechanism of action involves competitive inhibition of the ATP-binding site of the TRK kinase domain, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[9][10]
The Challenge of Acquired Resistance
A significant limitation of first-generation inhibitors is the emergence of acquired resistance, primarily through on-target mutations in the TRK kinase domain.[11][12] Solvent-front mutations (e.g., TRKA G595R) and gatekeeper mutations (e.g., TRKA F589L) are common mechanisms that sterically hinder the binding of these drugs.[11]
Next-Generation Pyrazolo[1,5-a]pyrimidine and Other TRK Inhibitors: Repotrectinib and Selitrectinib
To address acquired resistance, next-generation inhibitors like Repotrectinib and Selitrectinib were developed. Repotrectinib, another pyrazolo[1,5-a]pyrimidine derivative, and Selitrectinib, a macrocyclic inhibitor, were designed with more compact structures to overcome the steric hindrance imposed by resistance mutations.[3][13][14]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected TRK inhibitors against wild-type and mutant TRK kinases, providing a quantitative measure of their potency.
| Inhibitor | Scaffold | TRKA (WT) IC50 (nM) | TRKB (WT) IC50 (nM) | TRKC (WT) IC50 (nM) | TRKA G595R (Solvent-Front Mutant) IC50 (nM) | TRKA F589L (Gatekeeper Mutant) IC50 (nM) |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | 2-20[8] | 2-20[8] | 2-20[8] | >600[3] | >600[3] |
| Entrectinib | Pyrazolo[1,5-a]pyrimidine | 0.3-1.3[3] | 0.3-1.3[3] | 0.3-1.3[3] | >400-fold decrease in potency[3] | <0.2-60.4[3] |
| Repotrectinib | Pyrazolo[1,5-a]pyrimidine | <0.2[3][15] | <0.2[3][15] | <0.2[3][15] | 3-4[12] | <0.2[13] |
| Selitrectinib | Non-Pyrazolo[1,5-a]pyrimidine (Macrocycle) | 0.6[2][14] | N/A | <2.5[2][14] | 2-10[12] | 52[13] |
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biology and the process of drug evaluation, the following diagrams illustrate the TRK signaling pathway and a typical experimental workflow for benchmarking novel inhibitors.
Caption: Simplified TRK signaling pathway and the point of inhibition.
Caption: Experimental workflow for benchmarking new TRK inhibitors.
Experimental Protocols: A Guide for Practical Application
To ensure the reproducibility and validity of benchmarking studies, detailed and standardized protocols are essential.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the TRK kinase (TRKA, TRKB, or TRKC) and the substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.
-
Prepare a solution of ATP at a concentration near the Km for the specific TRK isoform.
-
Perform serial dilutions of the test pyrazolo[1,5-a]pyrimidine derivative and control inhibitors in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the TRK kinase to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a cancer cell line known to harbor an NTRK fusion (e.g., KM12 colorectal cancer cells) in appropriate growth medium.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazolo[1,5-a]pyrimidine derivative in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubate the cells for 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
-
Signal Detection:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the cellular IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. The evolution from first to next-generation TRK inhibitors exemplifies the power of structure-based drug design in overcoming clinical challenges such as acquired resistance. The benchmarking of new derivatives against established drugs, using robust and reproducible experimental protocols as outlined in this guide, is crucial for the identification of superior therapeutic candidates. Future research will likely focus on developing inhibitors with improved central nervous system (CNS) penetration and activity against a broader range of resistance mutations, further solidifying the role of pyrazolo[1,5-a]pyrimidine derivatives in the arsenal of targeted cancer therapies.
References
- 1. cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]
- 6. Altiratinib | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRK inhibitors in TRK fusion-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. mdpi.com [mdpi.com]
- 12. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1022920-59-7). As a member of the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds, this substance is integral to various research and development activities, particularly in medicinal chemistry and drug discovery.[1][2][3] Adherence to proper disposal procedures is not merely a regulatory requirement but a critical component of a robust laboratory safety culture, ensuring the protection of personnel and the environment.
The procedures outlined below are grounded in established safety protocols and regulatory standards set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazard statements that dictate the necessary precautions.[4][5]
Signal Word: Warning [4]
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can cause inflammation, redness, and discomfort.[6]
-
H319: Causes serious eye irritation: Contact with eyes can result in significant damage.[6]
-
H335: May cause respiratory irritation: Inhalation of the solid dust or powder can irritate the respiratory tract.[6]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[7] The causality is clear: failure to use appropriate barriers (Personal Protective Equipment) and handling techniques (e.g., in a fume hood) directly exposes sensitive tissues to this irritant and acutely toxic compound. This risk assessment mandates the stringent engineering controls and PPE detailed in the following sections.
| Hazard Data Summary | | :--- | :--- | | CAS Number | 1022920-59-7[8] | | Molecular Formula | C₉H₉N₃O₂[8] | | Physical Form | Solid[4] | | Hazard Statements | H302, H315, H319, H335[4][6] | | Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact[7] | | Storage | Sealed in a dry, room temperature environment[4] |
Pre-Disposal Operations: Immediate Safety and Handling
Before beginning any disposal-related activities, laboratory personnel must be equipped with the appropriate knowledge and equipment. This preparation is a non-negotiable first step in a self-validating safety protocol.
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE is mandatory:
-
Eye Protection: Wear chemical splash goggles that meet OSHA regulations found in 29 CFR 1910.134 or European Standard EN 149.[7]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[7][9]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]
-
Respiratory Protection: For handling larger quantities or if there is a risk of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][9] All handling of the solid material that could create dust should be performed in a certified chemical fume hood to keep airborne concentrations low.[7]
Engineering Controls
Facilities must be equipped with an eyewash station and a safety shower.[7] All weighing and transfer operations involving the solid compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[10]
Step-by-Step Disposal Workflow
The disposal of this compound must be systematic. The goal is to isolate the chemical waste in a clearly marked, secure container for final disposal by a licensed professional service.[11]
Step 1: Waste Segregation
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to dangerous outcomes.[11]
-
Solid Waste: Place any unused or contaminated solid material directly into a designated hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and contaminated paper towels, must be treated as hazardous waste and placed in the same designated container.[9]
Step 2: Container Selection and Labeling
-
Container Type: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing lid is appropriate.[11] The container must be solid, leak-proof, and sealable.[11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date accumulation started. This practice is mandated by OSHA's Hazard Communication and Laboratory Standards.[12][13]
Step 3: Accidental Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.1.
-
Contain and Clean: For a solid spill, carefully sweep or vacuum the material up and place it into the designated hazardous waste container.[7][9] Avoid actions that create dust.[9][14] Do not let the chemical enter the environment or drains.[7][9]
-
Decontaminate: Clean the spill area with an appropriate solvent (check with your EHS office for recommended decontamination solutions) and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan (CHP).[10]
Step 4: Final Disposal
-
Licensed Contractor: The ultimate disposal of chemical waste must be handled by a licensed professional waste disposal company.[9] These contractors are equipped to manage hazardous materials in compliance with all federal, state, and local regulations.[11]
-
Incineration: The recommended final disposal method for this type of organic compound is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This process ensures the complete destruction of the compound into less harmful components.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Framework: Adherence to National Standards
All laboratory operations in the United States involving hazardous chemicals are governed by federal regulations.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that employers develop and implement a written Chemical Hygiene Plan (CHP).[10][13] The CHP must outline specific procedures for handling and disposing of hazardous chemicals to protect employees.[15]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste from "cradle to grave."[12][16] Your institution's EHS department works to ensure that all disposal practices are in full compliance with EPA regulations to prevent environmental contamination.
By following the detailed steps in this guide, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but are also in compliance with federal law and upholding their responsibility for environmental stewardship.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 1022920-59-7 [sigmaaldrich.com]
- 5. This compound | 1022920-59-7 [sigmaaldrich.com]
- 6. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C9H8ClN3O2 | CID 10489397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemscene.com [chemscene.com]
- 9. capotchem.com [capotchem.com]
- 10. osha.gov [osha.gov]
- 11. usbioclean.com [usbioclean.com]
- 12. nationalacademies.org [nationalacademies.org]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. capotchem.com [capotchem.com]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
A Senior Application Scientist's Guide to Handling Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, with innovation comes the inherent responsibility of ensuring safety. This guide provides a detailed protocol for the safe handling of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound often utilized in medicinal chemistry. The procedures outlined below are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.
Hazard Assessment and Triage
This compound is a solid, powdered organic compound. While specific toxicological data for this exact molecule is not extensively published, its heterocyclic nature and use in bioactive compound synthesis necessitate a cautious approach. Compounds within the pyrazolopyrimidine class are known to interact with biological systems, which is why they are of interest in drug discovery. This potential bioactivity is the primary reason for implementing stringent handling protocols.
Assumed Hazards until Proven Otherwise:
-
Skin and Eye Irritant: Fine powders can cause mechanical irritation. Chemical irritation is also possible upon contact.
-
Respiratory Irritant: Inhalation of the powder can irritate the respiratory tract.
-
Potential for Systemic Effects: If absorbed through the skin or inhaled, the compound could have unknown systemic effects.
Given the limited specific data, we will operate under the principle of "as low as reasonably achievable" (ALARA) for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | PPE | Specifications and Rationale |
| Hands | Nitrile Gloves | Double-gloving is recommended, especially when handling larger quantities. Nitrile provides good resistance to a wide range of chemicals. Change gloves immediately if they become contaminated. |
| Eyes | Safety Glasses with Side Shields or Goggles | Standard safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing (e.g., preparing solutions), chemical splash goggles should be worn. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against spills and contamination of personal clothing. |
| Respiratory | Use in a Fume Hood | All handling of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter would be required, but this is a less desirable control measure. |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in any laboratory setting to protect against spills and falling objects. |
Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure at every step.
Preparation and Weighing
-
Designate a Workspace: All work with this compound should be done in a designated area, preferably within a chemical fume hood.
-
Assemble Materials: Before starting, ensure you have all necessary equipment (spatula, weigh paper, vials, etc.) and that your waste containers are properly labeled and within reach.
-
Don PPE: Put on your lab coat, safety glasses, and double nitrile gloves.
-
Weighing:
-
Perform all weighing of the solid compound inside the fume hood.
-
Use a micro-spatula to handle the powder and avoid generating dust.
-
If any powder is spilled, clean it up immediately with a damp paper towel (being careful not to create dust) and dispose of it as chemical waste.
-
Solution Preparation
-
Solvent Addition: Add the solvent to the vial containing the weighed solid slowly to avoid splashing.
-
Mixing: Cap the vial securely before mixing (vortexing, sonicating, or stirring).
-
Transfer: If transferring the solution, do so carefully to avoid spills.
The workflow for safe handling is visualized in the diagram below.
Caption: Workflow for Safe Handling of this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure the safety of all laboratory personnel.
PPE Disposal
-
Gloves: After handling is complete, remove the outer pair of gloves and dispose of them in the designated solid chemical waste container. Then, remove the inner pair.
-
Lab Coat: If your lab coat becomes contaminated, remove it immediately and follow your institution's procedures for laundering contaminated lab coats.
Chemical Waste Disposal
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., weigh paper, contaminated paper towels, used gloves) should be placed in a clearly labeled solid chemical waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be disposed of in a labeled liquid organic waste container. Do not pour any chemical waste down the drain.
Always follow your institution's specific guidelines for chemical waste disposal. If you are unsure, consult with your Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Always have the Safety Data Sheet (SDS) for this or a similar compound available when seeking medical attention.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

